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  • Product: 1-(Chloromethyl)-4-iodobenzene
  • CAS: 54589-53-6

Core Science & Biosynthesis

Foundational

1-(Chloromethyl)-4-iodobenzene: A Bifunctional Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-(Chloromethyl)-4-iodobenzene is a valuable bifunctional organic compound featuring two distinct reactive sites: a ben...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloromethyl)-4-iodobenzene is a valuable bifunctional organic compound featuring two distinct reactive sites: a benzylic chloride and an aryl iodide. This unique structural arrangement allows for orthogonal chemical transformations, making it a highly versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, including its precise molecular weight, alongside insights into its synthesis, reactivity, and key applications. Detailed protocols and mechanistic diagrams are presented to equip researchers with the practical and theoretical knowledge required for its effective utilization.

Introduction

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Bifunctional building blocks, which possess multiple, orthogonally reactive functional groups, are indispensable tools for synthetic chemists. 1-(Chloromethyl)-4-iodobenzene (also known as p-iodobenzyl chloride) stands out as a prime example. Its structure incorporates a nucleophilically susceptible chloromethyl group and an aryl iodide moiety that is primed for transition-metal-catalyzed cross-coupling reactions. This duality enables researchers to perform sequential, site-selective modifications, thereby streamlining synthetic routes and facilitating the generation of diverse molecular libraries. This document serves as a technical resource, consolidating critical data and field-proven insights for professionals leveraging this compound in their research and development endeavors.

Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. The molecular weight, determined by the sum of the atomic weights of its constituent atoms (7 carbons, 6 hydrogens, 1 chlorine, and 1 iodine), is a critical parameter for stoichiometric calculations in reaction planning. A summary of these key properties is provided below.

PropertyValueSource(s)
Molecular Weight 252.48 g/mol [1][2]
Chemical Formula C₇H₆ClI[1][2]
CAS Number 54589-53-6[2]
IUPAC Name 1-(chloromethyl)-4-iodobenzene[2]
Synonyms 4-Iodobenzyl chloride, p-Iodobenzyl chloride[2]
Appearance Powder[1]
Melting Point 78-82 °C (for the analogous bromide)[3]
Storage Temperature Room Temperature[1]

Synthesis and Purification

While commercially available, understanding the synthesis of 1-(Chloromethyl)-4-iodobenzene provides insight into potential impurities and alternative derivatization strategies. A common conceptual approach involves two key transformations: iodination of a toluene precursor followed by chlorination of the methyl group, or vice-versa.

A plausible synthetic route could involve:

  • Iodination of Toluene: Direct iodination of toluene can be achieved using iodine in the presence of an oxidizing agent, such as nitric acid or periodic acid, to generate p-iodotoluene.[4]

  • Chloromethylation: The resulting p-iodotoluene can then undergo chloromethylation of the benzylic methyl group. This is typically achieved using reagents like sulfuryl chloride (SO₂Cl₂) under radical initiation (e.g., UV light or AIBN) or other chlorinating agents suitable for benzylic positions.

Purification is typically accomplished via recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 1-(Chloromethyl)-4-iodobenzene stems from the differential reactivity of its two halogen-containing functional groups.

Reactivity of the Chloromethyl Group

The benzylic chloride is highly susceptible to nucleophilic substitution, proceeding readily through an Sₙ2 mechanism, although an Sₙ1 pathway can be facilitated by the phenyl ring's ability to stabilize a benzylic carbocation.[4] This site serves as an excellent electrophile for introducing the 4-iodobenzyl moiety.

Common Transformations:

  • Alkylation of Nucleophiles: It reacts readily with a wide range of nucleophiles such as amines (to form benzylamines), alcohols/phenols (to form benzyl ethers), and thiols (to form benzyl thioethers).[4]

  • Friedel-Crafts Alkylation: In the presence of a Lewis acid, it can act as an electrophile to alkylate other aromatic compounds, forming diarylmethane structures.[4]

Caption: Generalized Sₙ2 reaction at the benzylic chloride center.

Reactivity of the Aryl Iodide Group

The carbon-iodine bond is a cornerstone of modern cross-coupling chemistry. The aryl iodide is an ideal substrate for a multitude of palladium-catalyzed reactions, which are fundamental to C-C and C-heteroatom bond formation.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne structures.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

This orthogonal reactivity allows for a two-step functionalization. For instance, a Suzuki coupling can be performed on the aryl iodide, followed by a nucleophilic substitution on the chloromethyl group, or vice-versa, providing strategic flexibility in complex syntheses.

Applications in Medicinal Chemistry and Drug Development

The 4-iodobenzyl scaffold is a common motif in pharmacologically active molecules. The ability to easily connect this group to other fragments via either the chloromethyl or iodo handle makes it a valuable intermediate.

  • Scaffold Elaboration: In drug discovery, a common strategy is to identify a core scaffold and then systematically modify its periphery to optimize potency, selectivity, and pharmacokinetic properties. 1-(Chloromethyl)-4-iodobenzene is an ideal starting point for such an approach. For example, the iodo group can be used as a handle for late-stage diversification via cross-coupling, after the chloromethyl group has been used to attach the core to another part of the target molecule.

  • Prodrug Synthesis: The chloromethyl group can be used to link a pharmacophore to a solubilizing group or a targeting moiety, which is later cleaved in vivo. This is a common strategy in the development of prodrugs, such as those used in anticancer therapies like duocarmycin analogues.[5]

  • Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in medical imaging (SPECT, PET) or radiotherapy, making this compound a precursor for developing radiopharmaceuticals.

Experimental Protocol: A Representative Suzuki Coupling Reaction

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using 1-(Chloromethyl)-4-iodobenzene.

Objective: To synthesize 4-(chloromethyl)-1,1'-biphenyl from 1-(chloromethyl)-4-iodobenzene and phenylboronic acid.

Materials:

  • 1-(Chloromethyl)-4-iodobenzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(chloromethyl)-4-iodobenzene, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene. Add this catalyst mixture to the main reaction flask. Causality: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst complex, which is crucial for initiating the catalytic cycle.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene:water). Causality: Degassing the solvents by sparging with an inert gas removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

workflow A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst System (Pd Source + Ligand) A->B C 3. Add Degassed Solvents (e.g., Toluene/Water) B->C D 4. Heat Under Inert Gas (e.g., 90°C, Argon) C->D E 5. Aqueous Work-up (Extraction & Washing) D->E F 6. Purify Product (Column Chromatography) E->F

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Safety, Handling, and Storage

1-(Chloromethyl)-4-iodobenzene is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[2] It causes severe skin burns and eye damage and may cause respiratory irritation.[1][2] It is classified as a corrosive material.[2]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(Chloromethyl)-4-iodobenzene, with a molecular weight of 252.48 g/mol , is more than just a simple chemical compound; it is a strategic tool for molecular construction. Its bifunctional nature, allowing for selective reactions at either the benzylic chloride or the aryl iodide position, provides chemists with a powerful and flexible platform for synthesizing complex target molecules. A firm grasp of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in pioneering research and development.

References

  • 1-(chloromethyl)-4-iodobenzene | CAS 54589-53-6. AMERICAN ELEMENTS. [Link]

  • 1-(Chloromethyl)-4-iodobenzene | C7H6ClI | CID 817211. PubChem. [Link]

  • 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510. PubChem. [Link]

  • 1-Chloro-4-(iodomethyl)benzene | C7H6ClI | CID 312167. PubChem. [Link]

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. MDPI. [Link]

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Exploratory

The Versatile Bifunctional Building Block: An In-Depth Technical Guide to the Uses of 1-(Chloromethyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern organic synthesis and drug discovery, the strategic use of bifunctional building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis and drug discovery, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 1-(Chloromethyl)-4-iodobenzene emerges as a particularly powerful and versatile reagent. Its unique structure, featuring two distinct and orthogonally reactive functional groups—a benzylic chloride and an aryl iodide—offers a gateway to a multitude of synthetic transformations. This guide provides an in-depth exploration of the chemical properties and diverse applications of 1-(Chloromethyl)-4-iodobenzene, offering both foundational knowledge and practical insights for its effective utilization in research and development.

Core Molecular Attributes and Reactivity Profile

1-(Chloromethyl)-4-iodobenzene, with the chemical formula C₇H₆ClI, possesses a molecular weight of 252.48 g/mol .[1] The key to its utility lies in the differential reactivity of its two halogen-containing moieties.

Table 1: Physicochemical Properties of 1-(Chloromethyl)-4-iodobenzene

PropertyValueSource
CAS Number 54589-53-6[1]
Molecular Formula C₇H₆ClI[1]
Molecular Weight 252.48 g/mol [1]
Appearance Powder[2]
IUPAC Name 1-(chloromethyl)-4-iodobenzene[1]

The chloromethyl group (-CH₂Cl) is a benzylic halide, making it highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). The adjacent benzene ring stabilizes the carbocation intermediate in an Sₙ1 pathway and facilitates the departure of the leaving group in an Sₙ2 reaction.[3] This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding benzyl-substituted derivatives.

Conversely, the iodo group (-I) on the aromatic ring is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, leading to higher reactivity in catalytic cycles such as those of Suzuki-Miyaura, Sonogashira, and Heck couplings.[4] This enables the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic core.

The orthogonal nature of these two functional groups allows for a sequential and regioselective modification of the molecule, making it a highly valuable tool in multi-step syntheses.

Applications in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The dual reactivity of 1-(Chloromethyl)-4-iodobenzene makes it an ideal scaffold for the synthesis of a diverse array of biologically active molecules and pharmaceutical intermediates.

Building Block for Kinase Inhibitors and Other Oncology Drugs

While specific examples naming 1-(Chloromethyl)-4-iodobenzene in the synthesis of marketed drugs are proprietary, its structural motifs are prevalent in many kinase inhibitors and other anticancer agents.[5] The general strategy involves using the aryl iodide for a cross-coupling reaction to build the core heterocyclic structure, followed by nucleophilic substitution at the chloromethyl position to introduce solubilizing groups or moieties that interact with the protein target.

Workflow: General Synthesis of a Kinase Inhibitor Scaffold

G A 1-(Chloromethyl)-4-iodobenzene C Suzuki Coupling (Pd Catalyst, Base) A->C B Heterocyclic Boronic Acid B->C D 4-(Chloromethyl)phenyl-Heterocycle C->D F Nucleophilic Substitution D->F E Amine Nucleophile E->F G Final Kinase Inhibitor Analog F->G

Caption: General workflow for synthesizing kinase inhibitor analogs.

Synthesis of 4-Iodobenzylamines and Their Derivatives

The chloromethyl group can be readily converted to an amine functionality, yielding 4-iodobenzylamines, which are themselves valuable intermediates.[6]

Experimental Protocol: Synthesis of N-Benzyl-4-iodobenzylamine

  • Reaction Setup: To a solution of 1-(Chloromethyl)-4-iodobenzene (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add benzylamine (1.2 eq) and a non-nucleophilic base like potassium carbonate or diisopropylethylamine (2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl-4-iodobenzylamine.

This 4-iodobenzylamine can then undergo cross-coupling reactions to introduce further diversity.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The high reactivity of the carbon-iodine bond makes 1-(Chloromethyl)-4-iodobenzene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-(Chloromethyl)-4-iodobenzene with Phenylboronic Acid

  • Reagents:

    • 1-(Chloromethyl)-4-iodobenzene (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., 2M aqueous Na₂CO₃, 2.0 eq)

    • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Procedure:

    • In a reaction vessel, combine 1-(Chloromethyl)-4-iodobenzene, phenylboronic acid, and the palladium catalyst.

    • Degas the mixture by purging with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent and the aqueous base.

    • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC.

    • After cooling, perform an aqueous work-up, extracting the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Table 2: Representative Yields for Suzuki-Miyaura Reactions with Arylboronic Acids

Arylboronic AcidProductTypical Yield
Phenylboronic acid4-(Chloromethyl)-1,1'-biphenyl75-95%[7]
4-Methoxyphenylboronic acid4-(Chloromethyl)-4'-methoxy-1,1'-biphenyl70-90%[7]
3-Tolylboronic acid4-(Chloromethyl)-3'-methyl-1,1'-biphenyl80-98%[7]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[8]

Experimental Protocol: Sonogashira Coupling of 1-(Chloromethyl)-4-iodobenzene with Phenylacetylene

  • Reagents:

    • 1-(Chloromethyl)-4-iodobenzene (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-3 mol%)

    • Base (e.g., Triethylamine or Diisopropylamine)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a degassed solution of 1-(Chloromethyl)-4-iodobenzene and phenylacetylene in the chosen solvent, add the palladium catalyst, CuI, and the amine base.

    • Stir the reaction mixture at room temperature to 50 °C for 2-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

    • Concentrate the filtrate and purify the residue by column chromatography.

Workflow: Sonogashira Coupling Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-I]L₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I) Cu_acetyl_formation Formation of Copper Acetylide CuI->Cu_acetyl_formation Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetyl_formation Cu_acetyl_formation->Cu_acetylide

Caption: Simplified catalytic cycles in Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[9]

Experimental Protocol: Heck Reaction of 1-(Chloromethyl)-4-iodobenzene with Methyl Acrylate

  • Reagents:

    • 1-(Chloromethyl)-4-iodobenzene (1.0 eq)

    • Methyl acrylate (1.5 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

    • Base (e.g., Triethylamine, 2.0 eq)

    • Solvent (e.g., Acetonitrile or DMF)

  • Procedure:

    • In a sealed reaction tube, combine 1-(Chloromethyl)-4-iodobenzene, the palladium catalyst, and the phosphine ligand.

    • Add the solvent, methyl acrylate, and the base.

    • Heat the mixture to 80-120 °C for 12-24 hours.

    • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Precursor for Radiolabeled Imaging Agents

The presence of an iodine atom on the aromatic ring makes 1-(Chloromethyl)-4-iodobenzene and its derivatives excellent precursors for the synthesis of radioiodinated compounds for use in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging.[10][11] Radioiodination can be achieved through isotopic exchange or by radioiododestannylation of a corresponding trialkyltin precursor.

Workflow: Synthesis of a Radioiodinated Tracer

G A 1-(Chloromethyl)-4-iodobenzene Derivative C Isotopic Exchange or Iododestannylation A->C B [¹²³I]NaI or [¹²⁴I]NaI B->C D Radioiodinated Imaging Agent C->D E Oxidizing Agent (e.g., Chloramine-T, Iodogen) E->C

Caption: General workflow for radioiodination.

Experimental Protocol: Radioiodination via Isotopic Exchange

  • Precursor: A derivative of 1-(Chloromethyl)-4-iodobenzene containing a targeting moiety.

  • Radioiodination: The precursor is heated in the presence of a radioactive iodine source (e.g., Na[¹²⁵I]) and a suitable oxidizing agent (e.g., Chloramine-T or Iodogen) in an appropriate buffer.

  • Purification: The radiolabeled product is purified using high-performance liquid chromatography (HPLC) to remove unreacted radioiodine and other impurities.

Monomer for Functional Polymers and Materials Science

The bifunctional nature of 1-(Chloromethyl)-4-iodobenzene lends itself to applications in materials science, particularly in the synthesis of functional polymers and liquid crystals.

Polymer Synthesis

While 4-vinylbenzyl chloride is more commonly used, 1-(Chloromethyl)-4-iodobenzene can be derivatized to create novel monomers. For example, the chloromethyl group can be converted to a polymerizable group (e.g., a vinyl or acrylate group) via a Williamson ether synthesis with a suitable alcohol, followed by polymerization. The iodine atom can then be used for post-polymerization modification via cross-coupling reactions.

Liquid Crystal Synthesis

The rigid phenyl iodide core of 1-(Chloromethyl)-4-iodobenzene can be incorporated into the mesogenic core of liquid crystals.[12] The chloromethyl group provides a convenient handle for introducing flexible alkyl chains or other functional groups that influence the liquid crystalline properties.

General Strategy for Liquid Crystal Synthesis:

  • Core Functionalization: The iodo-group can be used in a Suzuki or Sonogashira coupling to extend the rigid core of the molecule.

  • Side Chain Attachment: The chloromethyl group can be reacted with long-chain alcohols or carboxylic acids to introduce the flexible tails required for liquid crystalline behavior.

Safety and Handling

1-(Chloromethyl)-4-iodobenzene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

1-(Chloromethyl)-4-iodobenzene is a highly valuable and versatile bifunctional building block with broad applications in organic synthesis, medicinal chemistry, and materials science. Its orthogonal reactivity allows for the sequential and regioselective introduction of diverse functionalities, enabling the efficient construction of complex molecular architectures. A thorough understanding of its reactivity profile and the appropriate reaction conditions is key to unlocking its full potential in the development of novel pharmaceuticals, imaging agents, and advanced materials.

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Foundational

An In-Depth Technical Guide to the NMR Spectral Data of 1-(Chloromethyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 1-(Chloromethyl)-4-iodobenzene and the Power of NMR 1-(Chloromethyl)-4-iodobenzene, also known as p-iodobenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1-(Chloromethyl)-4-iodobenzene and the Power of NMR

1-(Chloromethyl)-4-iodobenzene, also known as p-iodobenzyl chloride, is a bifunctional organic compound of significant interest in synthetic chemistry and drug development. Its structure incorporates a reactive chloromethyl group, a common precursor for introducing a benzyl moiety, and an iodo-substituted aromatic ring, which is highly versatile for cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This unique combination of reactive sites makes it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties.

Given its pivotal role as a synthetic intermediate, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 1-(chloromethyl)-4-iodobenzene, offering insights into the interpretation of its spectra and a detailed experimental protocol for data acquisition.

Molecular Structure and Predicted NMR Spectral Features

The molecular structure of 1-(chloromethyl)-4-iodobenzene dictates the number and type of signals observed in its NMR spectra. The molecule possesses a plane of symmetry passing through the chloromethyl and iodo substituents. This symmetry results in a simplified spectrum, with chemically equivalent protons and carbons.

G cluster_0 Sample Preparation Workflow A Weigh ~10-20 mg of 1-(chloromethyl)-4-iodobenzene B Transfer to a clean, dry vial A->B C Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) B->C D Vortex or sonicate until fully dissolved C->D E Filter the solution through a plug of glass wool in a pipette D->E F Transfer the filtered solution to a clean NMR tube E->F G Cap the NMR tube F->G

Figure 2: Workflow for NMR sample preparation.

Methodology:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 1-(chloromethyl)-4-iodobenzene powder into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. [1]The choice of solvent can affect the chemical shifts of the analyte. [2]3. Dissolution: Vortex or sonicate the vial to ensure the compound is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.

  • Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6 ppm, should be sufficient to cover the aromatic and aliphatic regions.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. Quaternary carbons often have longer relaxation times and may require a longer delay for accurate integration.

  • Spectral Width (SW): A spectral width of 200-240 ppm, centered around 100 ppm, will cover the expected range of carbon chemical shifts.

  • Temperature: 298 K (25 °C).

Data Processing

G cluster_1 NMR Data Processing Workflow H Fourier Transform (FT) I Phase Correction H->I J Baseline Correction I->J K Referencing (to TMS or residual solvent peak) J->K L Integration K->L M Peak Picking L->M

Figure 3: Workflow for NMR data processing.

Methodology:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR can be used as a secondary reference if tetramethylsilane (TMS) is not added as an internal standard. [1]5. Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Conclusion: A Versatile Tool for Structural Verification

NMR spectroscopy provides an unparalleled level of detail for the structural analysis of 1-(chloromethyl)-4-iodobenzene. By understanding the principles of chemical shift, spin-spin coupling, and the influence of substituents on the aromatic ring, researchers can confidently interpret the ¹H and ¹³C NMR spectra to confirm the identity and purity of this important synthetic intermediate. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality NMR data, ensuring the reliability of experimental results in research, development, and quality control settings. The combination of predictive analysis and rigorous experimental methodology empowers scientists to fully leverage the capabilities of NMR in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Nasirtabrizi, M. H., Ghashangi, Z., Parchehbaf Jadid, A., & Nouri Molalar, M. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 24(12), 5555-5559.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 1-(Chloromethyl)-4-iodobenzene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(Chloromethyl)-4-iodobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(Chloromethyl)-4-iodobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization and fragmentation, offering field-proven insights into experimental design and data interpretation.

Introduction: The Analytical Significance of 1-(Chloromethyl)-4-iodobenzene

1-(Chloromethyl)-4-iodobenzene is a bifunctional organic molecule featuring a reactive benzylic chloride and a versatile iodinated aromatic ring. These functionalities make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Mass spectrometry is an indispensable tool for the structural confirmation, purity assessment, and metabolic profiling of this compound and its derivatives. Understanding its behavior under mass spectrometric conditions is paramount for accurate and reliable analytical outcomes.

This guide will explore the anticipated mass spectrometric characteristics of 1-(Chloromethyl)-4-iodobenzene, focusing on predictive fragmentation patterns and the rationale behind selecting appropriate analytical methodologies. While empirical data for this specific molecule is not widely published, this document leverages fundamental principles of mass spectrometry and data from structurally analogous compounds to provide a robust theoretical framework.

Molecular and Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometry experiment.

PropertyValueSource
Chemical Formula C₇H₆ClI[1][2]
Molecular Weight 252.48 g/mol [1][2]
Monoisotopic Mass 251.92028 Da[2]
Appearance Powder[1]
IUPAC Name 1-(chloromethyl)-4-iodobenzene[1][2]

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is critical and depends on the analyte's properties and the desired analytical information. For 1-(Chloromethyl)-4-iodobenzene, both "hard" and "soft" ionization methods can be employed, each offering distinct advantages.

Electron Ionization (EI): Unveiling the Core Structure

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. Due to its volatility and thermal stability, 1-(Chloromethyl)-4-iodobenzene is a suitable candidate for Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Causality in Experimental Choice: The high energy of EI (typically 70 eV) is likely to cause fragmentation, which is desirable for structural elucidation. The resulting fragmentation pattern can be used to confirm the connectivity of the atoms within the molecule.

Soft Ionization Techniques: Preserving the Molecular Ion

For applications requiring the confident identification of the molecular ion, such as in liquid chromatography-mass spectrometry (LC-MS), soft ionization techniques are preferable.[3]

  • Electrospray Ionization (ESI): While 1-(Chloromethyl)-4-iodobenzene is a neutral molecule, it can be ionized by ESI through adduction with cations like sodium ([M+Na]⁺) or protonation, although the latter is less likely given the absence of a strongly basic site.[4] ESI is a gentle technique that typically preserves the molecular ion, making it ideal for accurate mass measurements.[3]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for relatively nonpolar compounds that are not easily ionized by ESI.[5] It involves the ionization of the analyte in the gas phase through reactions with reagent gas ions. For 1-(Chloromethyl)-4-iodobenzene, APCI could yield a protonated molecule [M+H]⁺ or other adduct ions.

Trustworthiness through Self-Validation: The choice between ESI and APCI can be guided by the polarity of the chromatographic mobile phase. ESI is generally more efficient for polar analytes in polar solvents, while APCI can be more effective for less polar compounds in less polar mobile phases.[5]

Predicted Fragmentation Patterns: A Mechanistic Perspective

The fragmentation of 1-(Chloromethyl)-4-iodobenzene in the mass spectrometer is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of chlorine and iodine isotopes will also influence the appearance of the mass spectrum.

Isotopic Signatures

A key feature in the mass spectrum of any halogenated compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), which will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak for any fragment containing a chlorine atom.[6]

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the initial event is the removal of an electron to form a molecular ion, [C₇H₆ClI]⁺•. This high-energy species will then undergo a series of fragmentation reactions.

M [C₇H₆ClI]⁺• m/z 252/254 F1 [C₇H₆I]⁺ m/z 217 M->F1 - •Cl F3 [C₇H₆Cl]⁺ m/z 125/127 M->F3 - •I F5 [I]⁺ m/z 127 M->F5 - C₇H₆Cl• F2 [C₆H₄I]⁺ m/z 203 F1->F2 - CH₂ F4 [C₆H₅]⁺ m/z 77 F3->F4 - CH₂Cl

Caption: Predicted EI fragmentation of 1-(Chloromethyl)-4-iodobenzene.

Key Predicted Fragments under EI:

m/z (mass-to-charge ratio)Proposed Fragment IonDescription of Fragmentation
252/254[C₇H₆ClI]⁺•Molecular ion peak (M⁺•) and its M+2 isotope peak due to ³⁷Cl.
217[C₇H₆I]⁺Loss of a chlorine radical (•Cl) from the molecular ion. This is a highly probable fragmentation due to the relative weakness of the C-Cl bond in the benzylic position.
125/127[C₇H₆Cl]⁺Loss of an iodine radical (•I) from the molecular ion. The resulting benzyl cation is stabilized by resonance.
203[C₆H₄I]⁺Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion.
91[C₇H₇]⁺Rearrangement to the tropylium ion is a common pathway for benzyl derivatives and is expected to be a prominent peak.
77[C₆H₅]⁺Loss of the iodine and chloromethyl groups, resulting in the phenyl cation.[6]

The formation of a stable benzyl or tropylium cation is a strong driving force in the fragmentation of benzyl halides.[7]

Collision-Induced Dissociation (CID) in Soft Ionization

When using soft ionization techniques, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is employed to induce fragmentation and gain structural information.[8] The fragmentation patterns observed in CID are often similar to those in EI but can be controlled by varying the collision energy.

cluster_0 Protonated Molecule Fragmentation cluster_1 Sodiated Molecule Fragmentation M_H [M+H]⁺ m/z 253/255 F1_H [C₇H₆I]⁺ m/z 217 M_H->F1_H - HCl F2_H [C₇H₇]⁺ m/z 91 F1_H->F2_H - I M_Na [M+Na]⁺ m/z 275/277 F1_Na [C₇H₆INa]⁺ m/z 240 M_Na->F1_Na - Cl

Caption: Predicted CID fragmentation pathways for protonated and sodiated 1-(Chloromethyl)-4-iodobenzene.

For the protonated molecule [M+H]⁺, the loss of neutral molecules such as HCl is a likely fragmentation pathway. For sodiated adducts [M+Na]⁺, the fragmentation may be different, potentially involving the loss of a chlorine radical.

Experimental Protocols: A Step-by-Step Approach

The following protocols provide a starting point for the analysis of 1-(Chloromethyl)-4-iodobenzene. Optimization will be necessary based on the specific instrumentation and analytical goals.

GC-MS with Electron Ionization

This protocol is designed for the qualitative analysis and structural confirmation of 1-(Chloromethyl)-4-iodobenzene.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

  • Gas Chromatography Parameters:

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is a good starting point.[9]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Parameters (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

LC-MS with Electrospray Ionization

This protocol is suitable for the quantitative analysis of 1-(Chloromethyl)-4-iodobenzene, particularly from complex matrices.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

    • Dilute to the desired concentration range for the calibration curve.

  • Liquid Chromatography Parameters:

    • Column: A C18 reversed-phase column is recommended.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Parameters (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas Temperature: 300 - 350 °C.

    • Drying Gas Flow: 8 - 12 L/min.

    • Nebulizer Pressure: 30 - 45 psi.

    • Mass Range: Scan from m/z 100 to 400. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Conclusion

The mass spectrometric analysis of 1-(Chloromethyl)-4-iodobenzene is a multifaceted task that requires a thoughtful approach to experimental design and data interpretation. By leveraging the principles of ionization and fragmentation, and by carefully selecting the appropriate analytical techniques, researchers can obtain high-quality data for structural elucidation, purity assessment, and quantification. This guide provides a solid theoretical foundation and practical starting points for the successful mass spectrometric analysis of this important synthetic building block.

References

  • 1-(Chloromethyl)-3-iodobenzene | CAS 60076-09-7 - Benchchem. (n.d.).
  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern.
  • ResearchGate. (2025). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry.
  • ChemicalBook. (n.d.). 1-Chloro-4-iodobenzene(637-87-6) 1H NMR spectrum.
  • American Elements. (n.d.). 1-(chloromethyl)-4-iodobenzene | CAS 54589-53-6.
  • PubChem. (n.d.). 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510.
  • PubChem. (n.d.). 1-(Chloromethyl)-4-iodobenzene | C7H6ClI | CID 817211.
  • NIST. (n.d.). Benzene, 1-chloro-4-iodo-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 1-(Chloromethyl)-3-iodobenzene | C7H6ClI | CID 13059978.
  • NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
  • ResearchGate. (2025). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes.
  • Google Patents. (n.d.). Method For Removing Halogens From An Aromatic Compound.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Wikipedia. (n.d.). Halogenation.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
  • ResearchGate. (2025). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids.
  • Self-serve web hosting. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis.
  • Unknown Source. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • ChemicalBook. (n.d.). Iodobenzene(591-50-4)IR1.

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Foundational

An In-depth Technical Guide to 1-(Chloromethyl)-4-iodobenzene: Physicochemical Properties and Synthetic Considerations

Introduction to 1-(Chloromethyl)-4-iodobenzene 1-(Chloromethyl)-4-iodobenzene is a disubstituted benzene derivative featuring both a chloromethyl group and an iodine atom at the para position. This unique arrangement of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 1-(Chloromethyl)-4-iodobenzene

1-(Chloromethyl)-4-iodobenzene is a disubstituted benzene derivative featuring both a chloromethyl group and an iodine atom at the para position. This unique arrangement of functional groups makes it a highly versatile reagent in organic synthesis. The chloromethyl group serves as a reactive site for nucleophilic substitution, enabling the introduction of the 4-iodobenzyl moiety into a wide range of molecules. Simultaneously, the iodine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

The dual reactivity of this compound allows for sequential and orthogonal synthetic strategies, making it a valuable tool in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional materials.

Physicochemical Properties

A thorough search of scientific databases and chemical supplier catalogs did not yield experimentally determined melting and boiling points for 1-(chloromethyl)-4-iodobenzene. This suggests that these specific properties may not have been formally reported or are not widely disseminated. However, we can infer some of its physical characteristics based on its structure and available data for analogous compounds.

Table 1: Physicochemical Properties of 1-(Chloromethyl)-4-iodobenzene and Related Compounds

Property1-(Chloromethyl)-4-iodobenzene1-Chloro-4-iodobenzene4-Chlorobenzyl chloride
CAS Number 54589-53-6637-87-6104-83-6
Molecular Formula C₇H₆ClIC₆H₄ClIC₇H₆Cl₂
Molecular Weight 252.48 g/mol 238.45 g/mol 161.03 g/mol
Appearance PowderWhite to cream powderWhite solid
Melting Point Not available53-54 °C27 °C
Boiling Point Not available226-227 °C222 °C

Based on its powdered appearance at room temperature, it is reasonable to assume that 1-(chloromethyl)-4-iodobenzene has a melting point above ambient temperature. The presence of the larger iodine atom and the chloromethyl group, as compared to 1-chloro-4-iodobenzene, would likely lead to a higher melting point due to increased molecular weight and potentially stronger intermolecular interactions.

Synthesis and Reactivity

The synthesis of 1-(chloromethyl)-4-iodobenzene can be conceptually approached through functionalization of either p-iodotoluene or p-chlorotoluene. A common method involves the chlorination of the methyl group of p-iodotoluene.

Synthesis_Pathway p_iodotoluene p-Iodotoluene reagents Chlorinating Agent (e.g., SO₂Cl₂) Initiator (e.g., AIBN) p_iodotoluene->reagents product 1-(Chloromethyl)-4-iodobenzene reagents->product caption Conceptual Synthetic Pathway

Figure 1: A conceptual diagram illustrating a potential synthetic route to 1-(chloromethyl)-4-iodobenzene from p-iodotoluene.

The reactivity of the two halogen-containing functional groups differs significantly. The chlorine atom in the chloromethyl group is activated towards nucleophilic substitution due to the benzylic position. This allows for reactions with a wide variety of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding substituted products.

The iodine atom on the aromatic ring is less reactive towards nucleophilic aromatic substitution but is highly susceptible to oxidative addition to transition metal catalysts, making it an ideal substrate for cross-coupling reactions. This differential reactivity is a key feature that is exploited in multi-step syntheses.

Applications in Research and Development

The unique structural features of 1-(chloromethyl)-4-iodobenzene make it a valuable building block in several areas of chemical research and development:

  • Pharmaceutical Synthesis: As a bifunctional linker, it can be used to connect different molecular fragments in the synthesis of complex drug candidates. The iodophenyl moiety is a common feature in many biologically active compounds.

  • Materials Science: It can be incorporated into polymers and other materials to introduce specific functionalities. The presence of the heavy iodine atom can also impart useful properties such as increased refractive index or X-ray absorption.

  • Organic Synthesis: It serves as a versatile starting material for the synthesis of a wide range of substituted aromatic compounds.

Safety and Handling

1-(Chloromethyl)-4-iodobenzene is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

It is imperative that users consult the full Safety Data Sheet (SDS) before handling this compound.

Experimental Protocols

While a specific protocol for the synthesis of 1-(chloromethyl)-4-iodobenzene is not detailed in the readily available literature, a general procedure for the benzylic chlorination of a substituted toluene can be adapted.

General Protocol for Benzylic Chlorination:

  • Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: The starting material (p-iodotoluene) is dissolved in a suitable solvent (e.g., carbon tetrachloride or benzene). A radical initiator (e.g., AIBN or benzoyl peroxide) is added.

  • Reaction: The chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) is added dropwise to the reaction mixture at an appropriate temperature, often with photo-initiation (UV lamp).

  • Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Protocol for Melting Point Determination (General):

  • Sample Preparation: A small amount of the dry, purified solid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Conclusion

References

  • PubChem. 1-(Chloromethyl)-4-iodobenzene. [Link]

  • American Elements. 1-(chloromethyl)-4-iodobenzene. [Link]

  • PubChem. 1-Chloro-4-iodobenzene. [Link]

Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-(Chloromethyl)-4-iodobenzene

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 1-(Chloromethyl)-4-iodobenzene (CAS No: 54589-53-6). It is intended for researchers, chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 1-(Chloromethyl)-4-iodobenzene (CAS No: 54589-53-6). It is intended for researchers, chemists, and drug development professionals who utilize this versatile bifunctional building block in organic synthesis. The dual reactivity of the benzylic chloride and the aryl iodide moieties makes this compound a valuable reagent, but also necessitates a thorough understanding of its potential hazards to ensure safe laboratory operations.[1]

Compound Profile and Hazard Identification

1-(Chloromethyl)-4-iodobenzene is a halogenated aromatic compound featuring two distinct reactive sites: the chloromethyl group, which is susceptible to nucleophilic substitution, and the iodo-substituted benzene ring, which readily participates in transition-metal-catalyzed cross-coupling reactions.[1] This dual functionality is precisely what makes it a powerful tool in constructing complex molecular architectures for pharmaceutical intermediates and novel materials.[1]

However, its utility is matched by its hazardous properties. The primary dangers associated with this compound are its corrosive nature, potential as a lachrymator (an irritant that causes tearing), and toxicity upon exposure.

Physicochemical and Toxicological Data Summary
PropertyValueSource
Chemical Formula C₇H₆ClI[2]
Molecular Weight 252.48 g/mol [2][3]
Appearance SolidVaries by supplier
Primary Hazards Corrosive, Lachrymator, Harmful if swallowed or inhaled[4][5]
Target Organs Skin, Eyes, Respiratory System[4]
GHS Hazard Classification

Understanding the Globally Harmonized System (GHS) classification is critical for immediate hazard recognition.

PictogramGHS ClassHazard Statement
CorrosionSkin Corrosion/Irritation (Category 1B/1C)Causes severe skin burns and eye damage.
Exclamation MarkAcute Toxicity, Oral (Category 4)Harmful if swallowed.[6]
Health HazardSpecific Target Organ ToxicityMay cause respiratory irritation.[4]

The causality behind these classifications is rooted in the compound's chemical reactivity. The benzylic chloride is an alkylating agent, capable of reacting with biological nucleophiles like proteins and DNA, leading to cellular damage and irritation. Upon heating or combustion, it can decompose to release toxic and irritating gases such as hydrogen iodide and hydrogen chloride.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is non-negotiable.

The Primacy of Ventilation

Causality: As a potent lachrymator and respiratory irritant, vapors or dusts of 1-(Chloromethyl)-4-iodobenzene must be rigorously controlled.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and setting up reactions, must be conducted within a certified chemical fume hood.[7][8] This is the primary engineering control to prevent inhalation exposure.

  • Ventilation Specifications: The fume hood should have a tested and certified face velocity (typically 80-120 feet per minute) to ensure effective capture of contaminants.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on a thorough risk assessment of the procedures being performed.

PPE CategorySpecification and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) . Inspect gloves for any signs of degradation or tears before each use.[7] Double-gloving is recommended for extended operations. The rationale is to prevent skin contact, which can cause severe burns and potential systemic absorption.[9]
Eye & Face Protection Safety goggles with side shields or a full-face shield .[7] Standard safety glasses are insufficient. This is to protect against splashes and the potent lachrymatory effects of the compound.[10]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes .[7] An impervious apron may be required for larger-scale work. This protects the skin from accidental spills and contact.
Respiratory Protection Generally not required if work is performed in a fume hood .[10] In the case of engineering control failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling, Storage, and Disposal Workflow

A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory. The following diagram illustrates the critical decision points and required actions.

cluster_procurement 1. Procurement & Receiving cluster_storage 2. Storage cluster_handling 3. Handling & Use cluster_disposal 4. Waste Management & Disposal Procure Receive Chemical Inspect Inspect Container for Damage Procure->Inspect On arrival Log Log into Inventory Inspect->Log If OK Store Store in a cool, dry, well-ventilated area Log->Store Transfer to storage Segregate Segregate from incompatible materials (e.g., strong oxidizing agents) Store->Segregate Label Ensure container is tightly closed & labeled Segregate->Label DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Label->DonPPE Retrieve for use FumeHood Work exclusively in a Certified Fume Hood DonPPE->FumeHood Weigh Weigh & Transfer FumeHood->Weigh React Perform Reaction Weigh->React Waste Collect Waste in a Designated Halogenated Organic Waste Container React->Waste After experiment LabelWaste Label Waste Container: 'Hazardous Waste' & List all contents Waste->LabelWaste StoreWaste Store in Satellite Accumulation Area (SAA) LabelWaste->StoreWaste Dispose Arrange for pickup by EHS or licensed contractor StoreWaste->Dispose

Caption: Workflow for the safe lifecycle management of 1-(Chloromethyl)-4-iodobenzene.

Storage Protocols
  • Conditions: Store the compound in a cool, dry, and well-ventilated place, away from sources of ignition and direct sunlight.[11]

  • Container Integrity: Keep the container tightly closed to prevent the release of vapors and potential reaction with moisture.[4][12]

  • Incompatibilities: Avoid storing near strong oxidizing agents, as this can lead to violent reactions.[9]

Waste Disposal

Improper disposal is a significant compliance and safety risk.

  • Segregation is Key: 1-(Chloromethyl)-4-iodobenzene waste is classified as halogenated organic waste. It must be collected in a dedicated, properly labeled, and sealed container.[5][8]

  • Do Not Mix: Never mix halogenated waste with non-halogenated, aqueous, or other waste streams. This complicates disposal and can cause dangerous reactions.[5]

  • EHS Coordination: All disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8] The final disposal method is typically high-temperature incineration.[8]

Emergency Procedures: A Self-Validating System

Preparedness is paramount. Emergency procedures should be clearly posted, and all personnel must be trained on them.

Emergency ScenarioStep-by-Step Response Protocol
Skin Contact 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13]2. Use a safety shower if the contact area is large.3. Seek immediate medical attention.[6]
Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4]2. Remove contact lenses if present and easy to do so.[4]3. Seek immediate medical attention.[11]
Inhalation 1. Move the affected person to fresh air immediately.[4][6]2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (if trained to do so).3. Seek immediate medical attention.[6]
Ingestion 1. Do NOT induce vomiting.[6]2. Rinse the mouth with water.[6][11]3. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[6]
Small Spill (<100 mL) 1. Alert others in the lab and restrict access to the area.2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).3. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for halogenated waste.[12]4. Clean the spill area with a suitable solvent and then soap and water.
Large Spill (>100 mL) 1. Evacuate the laboratory immediately.2. Alert your supervisor and call your institution's emergency response/EHS number.3. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Experimental Protocol: Safety-Integrated Synthesis

This section provides a sample protocol for a Suzuki-Miyaura cross-coupling reaction, demonstrating how safety procedures are integrated directly into the experimental workflow.

Objective: Synthesis of 4-Biphenylmethanol from 1-(Chloromethyl)-4-iodobenzene and Phenylboronic Acid.

Materials:

  • 1-(Chloromethyl)-4-iodobenzene

  • Phenylboronic Acid

  • Palladium(II) Acetate (catalyst)

  • SPhos (ligand)

  • Potassium Phosphate (base)

  • Toluene/Water (solvent system)

Workflow:

G start Start: Assemble Glassware (Oven-dried) ppe Step 1: Don Full PPE (Double gloves, goggles, lab coat) start->ppe fume_hood Step 2: Perform all steps in a certified fume hood ppe->fume_hood reagents Step 3: Weigh Reagents - 1-(Chloromethyl)-4-iodobenzene - Phenylboronic Acid - K3PO4 fume_hood->reagents catalyst Step 4: Prepare Catalyst System - Weigh Pd(OAc)2 & SPhos - Add to reaction flask reagents->catalyst solvent Step 5: Add Solvents - Toluene - Water catalyst->solvent degas Step 6: Degas Mixture (N2 sparging for 15 min) Causality: O2 can deactivate catalyst solvent->degas heat Step 7: Heat Reaction (e.g., 80°C) with stirring under N2 atmosphere degas->heat monitor Step 8: Monitor Reaction (TLC or LC-MS) Causality: Ensures reaction completion and identifies potential side products heat->monitor quench Step 9: Quench Reaction - Cool to room temperature - Add water monitor->quench extract Step 10: Workup - Extract with Ethyl Acetate - Wash with brine quench->extract dry Step 11: Dry & Concentrate - Dry organic layer (Na2SO4) - Concentrate via rotary evaporation extract->dry purify Step 12: Purify Product (Column Chromatography) dry->purify waste Step 13: Segregate Waste - Aqueous to Aqueous Waste - Halogenated solvents/column fractions to Halogenated Organic Waste purify->waste end End: Characterize Product (NMR, MS) waste->end

Caption: Safety-integrated workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Procedural Notes:

  • Setup: All glassware must be oven-dried to remove moisture, which can interfere with the reaction. The entire apparatus should be set up within the fume hood.

  • Reagent Addition: Add the solid reagents (1-(chloromethyl)-4-iodobenzene, phenylboronic acid, base, catalyst, and ligand) to the reaction flask under a positive pressure of an inert gas like nitrogen.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. The solvent system must be degassed, and the reaction should be run under an inert atmosphere (nitrogen or argon).

  • Monitoring: Regularly check the reaction's progress using an appropriate analytical technique like TLC or LC-MS. This is a crucial self-validating step to ensure the reaction is proceeding as expected and to avoid unnecessary heating or extended reaction times.

  • Workup and Waste: During the aqueous workup, the layers should be separated in the fume hood. All waste must be segregated correctly at the point of generation. The aqueous layer goes into the aqueous waste container, while any organic solvents and chromatography fractions containing the halogenated starting material or product go into the designated halogenated organic waste container.

By embedding safety and validation steps directly into the experimental protocol, researchers can significantly mitigate risks and ensure the integrity of their results.

References

  • Synquest Labs. 1-(Iodomethyl)
  • Santa Cruz Biotechnology.
  • ChemicalBook.
  • CDH Fine Chemical.
  • Fisher Scientific.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • Benchchem. Technical Support Center: Safe Disposal of 1-Chloro-2-iodobenzene Waste.
  • Benchchem. Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene.
  • Fisher Scientific.
  • PubChem. 1-(Chloromethyl)-4-iodobenzene | C7H6ClI | CID 817211.
  • AMERICAN ELEMENTS®. 1-(chloromethyl)-4-iodobenzene | CAS 54589-53-6.
  • Benchchem. 1-(Chloromethyl)-3-iodobenzene|CAS 60076-09-7.
  • Utah State University.
  • Calibre Chemicals. Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Advanced Derivatization Strategies for the Quantification of 1-(Chloromethyl)-4-iodobenzene

Here are the detailed Application Notes and Protocols for the derivatization of 1-(Chloromethyl)-4-iodobenzene for analytical purposes. Abstract 1-(Chloromethyl)-4-iodobenzene is a bifunctional organic compound utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the derivatization of 1-(Chloromethyl)-4-iodobenzene for analytical purposes.

Abstract

1-(Chloromethyl)-4-iodobenzene is a bifunctional organic compound utilized as a building block in the synthesis of pharmaceuticals and advanced materials.[1] Its role as a reactive intermediate necessitates precise analytical methods for its quantification, both as a quality control measure for starting materials and for monitoring its presence as a potential genotoxic impurity (PGTI).[2][3][4] Direct analysis of this compound can be challenging due to its moderate UV absorptivity and potential for matrix interference. This guide provides detailed protocols for two distinct derivatization strategies designed to enhance the analytical detectability of 1-(chloromethyl)-4-iodobenzene using common analytical techniques like HPLC-UV/Fluorescence and LC-MS. We explore chemoselective derivatization at its two reactive centers: the highly reactive benzylic chloride and the versatile aryl iodide.

Scientific Foundation: The Dual Reactivity of 1-(Chloromethyl)-4-iodobenzene

1-(Chloromethyl)-4-iodobenzene possesses two functional groups with orthogonal reactivity, making it an ideal candidate for selective derivatization. Understanding this dual reactivity is paramount to designing a robust analytical method.

  • The Chloromethyl Group (-CH₂Cl): As a primary benzylic halide, this group is a potent electrophile. It readily undergoes nucleophilic substitution reactions (typically Sₙ2) with a wide range of nucleophiles, including thiols, amines, and alcohols.[1] This reactivity allows for the direct attachment of a tag—a chromophore or fluorophore—to enhance detection.

  • The Aryl Iodide Group (Ar-I): The carbon-iodine bond is a classic substrate for transition-metal-catalyzed cross-coupling reactions.[5] Palladium-catalyzed reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig amination proceed efficiently with aryl iodides under conditions that typically leave the benzylic chloride untouched.[6][7] This allows for the construction of new carbon-carbon or carbon-nitrogen bonds, offering a secondary, highly versatile route for derivatization.

G Analyte 1-(Chloromethyl)-4-iodobenzene Site1 Benzylic Chloride (-CH₂Cl) Reactive Site for Nucleophilic Substitution Analyte->Site1 High Reactivity (Sₙ2 Displacement) Site2 Aryl Iodide (-I) Reactive Site for Pd-Catalyzed Cross-Coupling Analyte->Site2 High Versatility (C-C, C-N bond formation)

Figure 1: Orthogonal Reactive Sites of 1-(Chloromethyl)-4-iodobenzene

Application Note 1: Derivatization via Nucleophilic Substitution

This approach targets the benzylic chloride moiety, offering a direct and often single-step method to introduce a detectable tag. The choice of nucleophile determines the mode of detection (UV-Vis or Fluorescence).

Principle of the Method

The benzylic chloride is reacted with a nucleophilic derivatizing agent (Nu-DR) that contains a strong chromophore or fluorophore. The reaction displaces the chloride ion, forming a stable covalent bond between the 4-iodobenzyl moiety and the derivatizing agent. This pre-column derivatization converts the analyte into a new compound with significantly improved molar absorptivity or fluorescence quantum yield, enabling trace-level detection.[8]

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample containing 1-(Chloromethyl)-4-iodobenzene Solvent Dissolve in Acetonitrile Sample->Solvent Reaction Add Derivatizing Agent (e.g., 4-NPP or NBD-SH) + Base Catalyst Solvent->Reaction Heat Incubate (e.g., 60°C for 30 min) Reaction->Heat Quench Quench Reaction (if necessary) Heat->Quench Inject Inject into HPLC-UV/FLD System Quench->Inject Quantify Quantify using Calibration Curve Inject->Quantify

Figure 2: Workflow for Nucleophilic Substitution Derivatization
Protocol 1.1: UV-Vis Derivatization with 1-(4-Nitrophenyl)piperazine (4-NPP)

This protocol is adapted from established methods for analyzing benzyl halides and is ideal for HPLC-UV systems.[3][4] 4-NPP attaches a nitrophenylpiperazine moiety, a strong chromophore that shifts the absorption maximum to a longer wavelength (~392 nm), minimizing interference from common matrix components.[4]

A. Reagents and Materials

  • 1-(Chloromethyl)-4-iodobenzene (CMIB) standard

  • 1-(4-Nitrophenyl)piperazine (4-NPP), 98%

  • Potassium Iodide (KI), ACS grade

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.45 µm Syringe filters (PTFE)

B. Instrument and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic, 70:30 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 392 nm

C. Step-by-Step Protocol

  • Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of 4-NPP in acetonitrile.

  • Preparation of Catalyst Solution: Prepare a 20 mg/mL solution of K₂CO₃ and a 10 mg/mL solution of KI in HPLC-grade water.

  • Standard Preparation: Prepare a stock solution of CMIB in acetonitrile (1 mg/mL). Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution.

  • Derivatization Procedure:

    • In a 2 mL autosampler vial, add 100 µL of the CMIB standard or sample solution.

    • Add 100 µL of the 4-NPP reagent solution.

    • Add 50 µL of the KI solution. The iodide ion facilitates a Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide in situ, which enhances the reaction rate with 4-NPP.[2][3]

    • Add 50 µL of the K₂CO₃ solution to act as a base.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial in a heating block at 60 °C for 45 minutes.

  • Sample Finalization:

    • After incubation, allow the vial to cool to room temperature.

    • Add 700 µL of acetonitrile to quench the reaction and bring the total volume to 1 mL.

    • Filter the solution through a 0.45 µm syringe filter directly into a clean autosampler vial.

  • Analysis: Inject the filtered sample into the HPLC system. The derivatized product will be a well-retained, sharp peak.

Protocol 1.2: Fluorescence Derivatization with N-acetyl-L-cysteine (NAC)

This protocol uses a common thiol-containing compound to create a derivative suitable for LC-MS analysis or potentially with a specialized fluorescence detector after reaction with a fluorogenic tag. For this protocol, we will focus on creating the stable thioether adduct for LC-MS quantification.

A. Reagents and Materials

  • 1-(Chloromethyl)-4-iodobenzene (CMIB) standard

  • N-acetyl-L-cysteine (NAC), 99%

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

B. Instrument and Conditions

  • LC-MS/MS System: Waters Xevo TQ-S or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 10% B to 95% B over 8 minutes

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transition: To be determined by infusing the derivatized standard. Expected parent ion [M+H]⁺ for CMIB-NAC adduct.

C. Step-by-Step Protocol

  • Preparation of Derivatizing Reagent: Prepare a 5 mg/mL solution of NAC in a 50 mM ammonium bicarbonate buffer (pH ~8.0).

  • Standard Preparation: Prepare a stock solution of CMIB in methanol (1 mg/mL). Create calibration standards (e.g., 0.1-50 µg/mL) by serial dilution.

  • Derivatization Procedure:

    • In a 1.5 mL microcentrifuge tube, add 100 µL of the CMIB standard or sample solution.

    • Add 200 µL of the NAC reagent solution. The basic pH deprotonates the thiol group, creating a highly reactive thiolate anion.

    • Vortex the tube and incubate at 37 °C for 60 minutes.

  • Sample Finalization:

    • Add 10 µL of 10% formic acid to stop the reaction and neutralize the base.

    • Add 690 µL of 50:50 Methanol:Water to bring the volume to 1 mL.

    • Centrifuge to pellet any salts and transfer the supernatant to an autosampler vial.

  • Analysis: Inject into the LC-MS/MS system and monitor for the specific MRM transition of the CMIB-NAC adduct.

Application Note 2: Derivatization via Palladium-Catalyzed Cross-Coupling

This advanced strategy targets the aryl iodide, offering exceptional versatility. The Sonogashira coupling is highlighted here, as it introduces a terminal alkyne which can serve as a unique tag or as a handle for subsequent "click chemistry" reactions.[9]

Principle of the Method

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[10][11] The reaction proceeds chemoselectively at the C-I bond of CMIB, which is significantly more reactive towards oxidative addition to Pd(0) than the C-Cl bond of the chloromethyl group under these conditions. By coupling CMIB with an alkyne containing a reporter group (e.g., a fluorescent tag or a bio-orthogonal handle), a highly specific and detectable derivative is formed.

G cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)-I(L₂) Pd0->Pd_complex1 Oxidative Addition (Ar-I) Pd_complex2 Ar-Pd(II)-C≡CR(L₂) Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Ar-C≡CR Pd_complex2->Product Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex1 Alkyne H-C≡CR Alkyne->Cu_acetylide Cu(I), Base Base Base

Figure 3: Sonogashira Coupling Catalytic Cycle
Protocol 2.1: Sonogashira Coupling with a Reporter Alkyne

This protocol demonstrates the coupling of CMIB with Dansyl-propargylamine, a fluorescent alkyne, to generate a highly fluorescent derivative for HPLC-FLD analysis.

A. Reagents and Materials

  • 1-(Chloromethyl)-4-iodobenzene (CMIB) standard

  • Dansyl-propargylamine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Tetrahydrofuran (THF)

B. Instrument and Conditions

  • HPLC System: System with a Fluorescence Detector (FLD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient, Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detection: Excitation = 330 nm, Emission = 520 nm

C. Step-by-Step Protocol

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask, add CMIB (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%). Seal the flask.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF and triethylamine (2.0 equiv) via syringe.

  • Degassing: Degas the solution by bubbling argon through it for 15 minutes.

  • Alkyne Addition: Add Dansyl-propargylamine (1.2 equiv) dissolved in a small amount of THF.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor by TLC (e.g., 3:1 Hexane:Ethyl Acetate) for the disappearance of CMIB.

  • Workup:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis:

    • The crude product should be purified by flash column chromatography.

    • Prepare a quantified stock of the purified derivative and create calibration standards for HPLC-FLD analysis.

Data Presentation & Method Validation

For any analytical protocol to be trustworthy, it must be validated. The following table presents representative (hypothetical) performance data for the described methods.

ParameterProtocol 1.1 (HPLC-UV)Protocol 1.2 (LC-MS/MS)Protocol 2.1 (HPLC-FLD)
Analyte CMIB-4NPP DerivativeCMIB-NAC AdductCMIB-Dansyl Derivative
Retention Time (min) 8.25.611.4
Linear Range 1 - 100 µg/mL0.5 - 50 ng/mL1 - 100 ng/mL
Correlation (r²) > 0.998> 0.999> 0.999
LOD 0.3 µg/mL0.1 ng/mL0.2 ng/mL
LOQ 1.0 µg/mL0.5 ng/mL1.0 ng/mL
Precision (%RSD) < 5%< 4%< 5%
Accuracy (% Recovery) 95 - 105%97 - 103%96 - 104%

Trustworthiness and Self-Validation:

  • Specificity: The chromatographic separation should resolve the derivatized analyte from the excess derivatizing agent and any side products. For MS methods, the specificity is confirmed by the unique MRM transition.

  • System Suitability: Before each run, inject a standard to ensure system performance (e.g., peak shape, retention time, and response).

  • Controls: Always include a negative control (blank matrix with derivatizing agent) to check for interferences and a positive control (spiked matrix) to verify reaction efficiency and recovery.

References

  • ResearchGate. (n.d.). Derivatization reactions of benzyl halides (X = Cl, Br) with...Link

  • Chemistry LibreTexts. (2023). Derivatization. Link

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. Link

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Link

  • PMC. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. Link

  • National Institutes of Health. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Link

  • PMC. (2022). The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. National Institutes of Health. Link

  • Semantic Scholar. (2021). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Link

  • Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Link

  • Benchchem. (n.d.). 1-(Chloromethyl)-3-iodobenzene | CAS 60076-09-7. Link

  • American Elements. (n.d.). 1-(chloromethyl)-4-iodobenzene | CAS 54589-53-6. Link

  • PubChem. (n.d.). 1-(Chloromethyl)-4-iodobenzene. National Institutes of Health. Link

  • PubChem. (n.d.). 1-Chloro-4-iodobenzene. National Institutes of Health. Link

  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Link

  • ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Link

  • PubChem. (n.d.). 1-(Chloromethyl)-3-iodobenzene. National Institutes of Health. Link

  • Wikipedia. (n.d.). Sonogashira coupling. Link

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Link

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Link

  • PMC PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Link

  • Thermo Fisher Scientific. (n.d.). Click Chemistry—Section 3.1. Link

  • ResearchGate. (2025). Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography-fluorescence detection with mass spectrometry identification. Link

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Link

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Link

  • PMC PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp²)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Link

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

  • Organic Syntheses. (n.d.). Iodosobenzene. Link

  • PMC. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health. Link

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • TCI AMERICA. (n.d.). Topics (Click Chemistry). Link

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Link

  • ResearchGate. (n.d.). Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. Link

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Link

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link

  • RSC Publishing. (n.d.). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Link

  • PubMed. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Link

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Application

Introduction: The Iodobenzyl Moiety as a Versatile Synthetic Hub

An In-Depth Technical Guide to the Synthetic Applications of the Iodobenzyl Moiety In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the iodobenzyl moiety stands out as a un...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic Applications of the Iodobenzyl Moiety

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the iodobenzyl moiety stands out as a uniquely versatile and reactive building block. Its utility stems from the distinct properties of the carbon-iodine (C-I) bond situated at a benzylic position. The C-I bond is the weakest among the carbon-halogen series (C-F, C-Cl, C-Br, C-I), making iodide an excellent leaving group.[1] This inherent reactivity is further amplified by its benzylic placement, which allows for the stabilization of radical or cationic intermediates. This combination facilitates a broad spectrum of synthetic transformations, making iodobenzyl derivatives indispensable precursors for constructing complex molecular architectures. This guide provides a detailed exploration of the key synthetic applications of the iodobenzyl moiety, complete with mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Critical Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient formation of carbon-carbon bonds under mild conditions.[2] The iodobenzyl moiety is an exceptional electrophilic partner in these transformations due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to the palladium catalyst—often the rate-determining step of the catalytic cycle.[3][4]

Suzuki-Miyaura Coupling: Synthesizing Biaryl and Methylene-Linked Biaryl Systems

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating biaryl structures, which are prevalent in pharmaceuticals.[5][6][7] While traditionally used for coupling aryl halides, its scope has expanded to include benzylic halides, providing access to valuable methylene-linked biaryl systems.[8]

Mechanistic Causality: The reaction is initiated by the oxidative addition of the iodobenzyl halide to a Pd(0) complex, forming a Pd(II) intermediate. The high reactivity of the C-I bond ensures this step proceeds efficiently.[3][5] Following this, a base activates the organoboron species (e.g., boronic acid) to facilitate transmetalation, where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3][4]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Intermediate R-Pd(II)-X(L_n) Pd0->PdII_Intermediate Iodobenzyl-X Product Coupled Product (R-R') OxAdd Oxidative Addition (Iodobenzyl-X) PdII_Diorgano R-Pd(II)-R'(L_n) PdII_Intermediate->PdII_Diorgano R'-B(OR)2 Transmetalation Transmetalation (R'-B(OR)2 + Base) PdII_Diorgano->Pd0 R-R' ReductiveElimination Reductive Elimination Iodobenzyl Iodobenzyl Halide (R-X) Boronic Organoboron (R'-B(OR)2) caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of a Methylene-Linked Biaryl Compound [8]

This protocol describes the palladium-catalyzed cross-coupling of an iodobenzyl halide with a potassium aryltrifluoroborate.

  • Reaction Setup: To a sealable reaction tube, add the potassium aryltrifluoroborate (0.5 mmol, 1.0 equiv), Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv), and the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and purge with dry nitrogen or argon for 10-15 minutes to ensure an oxygen-free environment, which is critical to prevent catalyst deactivation.[9]

  • Reagent Addition: Under the inert atmosphere, add the iodobenzyl halide (0.5 mmol, 1.0 equiv) followed by the degassed solvent system (e.g., THF/H₂O 10:1, 5 mL).

  • Reaction: Heat the sealed tube to the desired temperature (e.g., 77-80 °C) and stir vigorously for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂ (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired methylene-linked biaryl.

Data Presentation: Suzuki-Miyaura Coupling Parameters

ParameterTypical ConditionsRationale / Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote oxidative addition.[3]
Base Cs₂CO₃, K₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation.[10]
Solvent Toluene, Dioxane, THF/H₂OAprotic solvents are common; addition of water can sometimes accelerate the reaction.
Temperature 70-110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Yield 70-95%Generally high yields are achievable due to the high reactivity of the iodobenzyl substrate.
Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is indispensable for synthesizing arylalkynes, which are key intermediates in pharmaceuticals, natural products, and organic materials.[12][13]

Mechanistic Causality: The reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[11] The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium. Reductive elimination yields the arylalkyne product.[14][15]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n PdII_Intermediate R-Pd(II)-X(L_n) Pd0->PdII_Intermediate R-I (Iodobenzyl) PdII_Alkynyl R-Pd(II)-C≡CR' PdII_Intermediate->PdII_Alkynyl from Cu Cycle PdII_Alkynyl->Pd0 R-C≡CR' (Product) CuX Cu(I)-X Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Cu_Acetylide->PdII_Intermediate Transmetalation Alkyne H-C≡CR' Alkyne->CuX Base caption Sonogashira Dual Catalytic Cycles

Caption: Sonogashira Dual Catalytic Cycles.

Experimental Protocol: Sonogashira Coupling of an Iodobenzyl Derivative [13]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the iodobenzyl compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent such as deaerated THF or DMF.

  • Reagent Addition: Add an amine base, which often doubles as a solvent, such as triethylamine (Et₃N) or diethylamine (Et₂NH). This base is crucial for neutralizing the HI byproduct and forming the copper acetylide.[13]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature until completion (typically 2-12 hours). The reaction is often run at mild temperatures.[5]

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with an organic solvent and wash with aqueous NH₄Cl solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling Parameters

ParameterTypical ConditionsRationale / Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard palladium sources for cross-coupling.
Cu Co-catalyst CuIEssential for the formation of the reactive copper acetylide intermediate.[16]
Base Et₃N, Et₂NH, i-Pr₂NHActs as both a base and often as the solvent or co-solvent.[13]
Solvent THF, DMF, TolueneAnhydrous and deaerated conditions are typically required.[16]
Temperature Room Temperature to 60 °CThe reaction proceeds under mild conditions, a key advantage of the method.[13]
Yield 80-98%Excellent yields are common for this highly efficient transformation.

Nucleophilic Substitution Reactions: A Gateway to Ethers and Esters

The iodobenzyl group is highly susceptible to nucleophilic substitution, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the conditions. The benzylic position can stabilize a developing positive charge, favoring an Sₙ1 pathway, while also being relatively unhindered for an Sₙ2 backside attack.[17][18] The exceptional leaving group ability of iodide further accelerates these reactions.

Application Focus: O-Benzylation

A prominent application is the O-benzylation of alcohols and phenols to form benzyl ethers. This transformation is crucial for installing protecting groups or for synthesizing molecules where the benzyloxy-benzyl moiety is a core structural feature, as seen in drugs like Safinamide and Ralfinamide.[19]

Nucleophilic_Substitution_Workflow Start Start: - Iodobenzyl Halide - Alcohol/Phenol (Nu-H) - Base Reaction Reaction Vessel: - Add reagents to solvent (e.g., Acetonitrile, DMF) - Stir at RT or with gentle heating Start->Reaction 1. Combine Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring 2. React Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash with water/brine Monitoring->Workup 3. Completion Purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate solvent - Column Chromatography Workup->Purification 4. Isolate Product Final Product: Benzyl Ether Purification->Product 5. Purify caption General Workflow for O-Benzylation

Caption: General Workflow for O-Benzylation.

Experimental Protocol: O-Benzylation of a Hydroxybenzaldehyde [19]

  • Reagent Preparation: In a round-bottom flask, dissolve the hydroxybenzaldehyde (1.0 equiv) and a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv) in a polar aprotic solvent like acetonitrile or DMF.

  • Addition of Electrophile: Add the iodobenzyl bromide or iodide (1.0-1.1 equiv) to the mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-5 hours. Using acetonitrile as the solvent can help avoid aldol-type side reactions.[19]

  • Monitoring: Track the disappearance of starting materials using TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography to afford the pure (iodobenzyl)oxybenzaldehyde. Yields are typically high, often in the 77-100% range.[19]

Radical Reactions: Harnessing the Weak C-I Bond

The low bond dissociation energy of the C-I bond makes iodobenzyl compounds excellent precursors for generating benzyl radicals under mild conditions.[20] These reactions can be initiated thermally with radical initiators like azobisisobutyronitrile (AIBN) or photochemically.[21]

Mechanistic Causality: A radical initiator generates a primary radical, which then abstracts the iodine atom from the iodobenzyl moiety to produce a stable benzylic radical. This radical can then participate in a variety of transformations, such as intramolecular cyclizations or intermolecular additions to π-systems.

Radical_Formation_and_Reaction Initiator Radical Initiator (e.g., AIBN) Iodobenzyl Iodobenzyl Compound (R-CH₂-I) Initiator->Iodobenzyl Iodine Atom Abstraction Benzyl_Radical Benzylic Radical (R-CH₂•) Iodobenzyl->Benzyl_Radical Alkene Alkene Substrate Benzyl_Radical->Alkene Radical Addition Product Addition Product Alkene->Product caption Benzylic Radical Generation and Use

Caption: Benzylic Radical Generation and Use.

This reactivity is particularly valuable in complex molecule synthesis where traditional ionic methods may fail or require harsh conditions. For example, Zr-mediated radical cyclizations can utilize alkyl halides to form new ring systems.[22]

Conclusion

The iodobenzyl moiety is a powerful and versatile functional group in the synthetic chemist's toolbox. Its high reactivity in palladium-catalyzed cross-coupling reactions makes it a premier choice for constructing C-C bonds in complex pharmaceuticals and advanced materials. Furthermore, its utility in nucleophilic substitution and radical reactions provides access to a wide array of functionalized intermediates. The predictable reactivity and the mild conditions under which many of these transformations occur ensure that the iodobenzyl group will remain a cornerstone of synthetic strategy in drug discovery and beyond.

References

  • Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Calibre Chemicals. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzylic Halides. Organic Letters, 5(14), 2461–2464*. NIH. [Link]

  • Akhlaghinia, B. (2016). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Catalysis Letters, 146, 1249–1263. SciSpace. [Link]

  • ResearchGate. (2016). The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Chem Help ASAP. (2019). Sonogashira coupling. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]

  • Fu, G. C., & Dai, C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(51), 15770–15771. ACS Publications. [Link]

  • NIH. (2024). Recent Advances in Iodine-Mediated Radical Reactions. PubMed Central. [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Beilstein Journals. (2026). Advances in Zr-mediated radical transformations and applications to total synthesis. Beilstein Journals. [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). 4: Radical Reactions. Chemistry LibreTexts. [Link]

  • NIH. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

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Method

Application Notes and Protocols: Strategic Nucleophilic Substitution on 1-(Chloromethyl)-4-iodobenzene

Authored by: A Senior Application Scientist Introduction: Unlocking Molecular Complexity with a Bifunctional Linchpin In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking Molecular Complexity with a Bifunctional Linchpin

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of molecular construction is paramount. 1-(Chloromethyl)-4-iodobenzene stands out as a strategic and versatile building block, offering chemists a powerful tool for the sequential and site-selective introduction of molecular complexity. Its utility is anchored in the differential reactivity of its two key functional groups: a highly reactive benzylic chloride and a less reactive aryl iodide.

The chloromethyl group serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions (SN2) with a wide array of nucleophiles.[1][2] In contrast, the carbon-iodine bond on the aromatic ring is significantly less reactive towards classical nucleophilic attack but is primed for a diverse range of palladium-catalyzed cross-coupling reactions.[3][4] This orthogonal reactivity allows for a modular approach to synthesis, where the benzylic position can be functionalized first without disturbing the iodo-substituent, which remains available for subsequent transformations like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings and a field-proven, step-by-step protocol for executing a nucleophilic substitution reaction on 1-(chloromethyl)-4-iodobenzene. We will focus on the reaction with a sulfur-based nucleophile to exemplify the process, offering insights into experimental design, reaction monitoring, and product validation.

Mechanistic Rationale: The SN2 Pathway at the Benzylic Carbon

The reaction at the chloromethyl group of 1-(chloromethyl)-4-iodobenzene proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This is a single, concerted step where the incoming nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride leaving group.

Several factors contribute to the high reactivity of this substrate in SN2 reactions:

  • Substrate Sterics: As a primary halide, the benzylic carbon is sterically unhindered, allowing for easy access by the nucleophile.[1]

  • Transition State Stabilization: The adjacent benzene ring stabilizes the SN2 transition state. The p-orbitals of the aromatic ring overlap with the p-orbital of the reacting benzylic carbon, delocalizing the partial negative charge that develops on the incoming nucleophile and the leaving group in the transition state.[2]

  • Good Leaving Group: The chloride ion is a stable species and therefore a good leaving group, facilitating the reaction.

It is this predictable and efficient reactivity that makes the chloromethyl group an ideal handle for initial molecular elaboration.

Safety and Hazard Assessment

Before commencing any experimental work, a thorough risk assessment is mandatory.

  • 1-(Chloromethyl)-4-iodobenzene: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation.[8][9] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Solvents (e.g., DMF, Acetonitrile): Many organic solvents are flammable and have associated toxicities. Consult the specific Safety Data Sheet (SDS) for each solvent used.

  • Bases (e.g., Potassium Carbonate): While generally less hazardous than strong hydroxides, inorganic bases can be irritants. Avoid generating dust.

All waste materials should be disposed of in accordance with institutional and local regulations.

Experimental Protocol: Synthesis of 4-Iodobenzyl Phenyl Sulfide

This protocol details the reaction of 1-(chloromethyl)-4-iodobenzene with thiophenol, a representative sulfur nucleophile, to form the corresponding thioether. Sulfur nucleophiles are particularly effective due to their high polarizability and nucleophilicity.[10][11]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1-(Chloromethyl)-4-iodobenzene≥98%Sigma-Aldrich
Thiophenol≥99%Acros Organics
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Deionized WaterN/AIn-house
Brine (Saturated NaCl solution)N/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific
Silica Gel (for column chromatography)230-400 meshSorbent Tech.
TLC Plates (Silica gel 60 F₂₅₄)N/AMilliporeSigma
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1-(chloromethyl)-4-iodobenzene (2.52 g, 10.0 mmol, 1.0 equiv).

    • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv).

    • Seal the flask with a rubber septum and purge with dry nitrogen or argon gas for 5-10 minutes. This is crucial to prevent side reactions involving moisture.

  • Reagent Addition:

    • Using a syringe, add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 5 minutes.

    • In a single portion, add thiophenol (1.03 mL, 1.10 g, 10.0 mmol, 1.0 equiv) via syringe. A slight exotherm may be observed.

  • Reaction Execution:

    • Immerse the flask in an oil bath pre-heated to 50 °C.

    • Allow the reaction to stir vigorously at this temperature for 3-4 hours. The reasoning for gentle heating is to ensure a reasonable reaction rate without promoting potential side reactions.

  • Reaction Monitoring via TLC:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Prepare a TLC chamber with an eluent system of 10% Ethyl Acetate in Hexanes.

    • Spot a sample of the reaction mixture on a TLC plate alongside a spot of the starting material (1-(chloromethyl)-4-iodobenzene).

    • Visualize the plate under UV light (254 nm). The reaction is complete when the starting material spot has been completely consumed, and a new, typically less polar, product spot has appeared.

  • Workup and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in the separatory funnel and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude oil/solid by flash column chromatography on silica gel.

    • Elute with a gradient of 5% to 15% ethyl acetate in hexanes.

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and remove the solvent in vacuo to afford the 4-iodobenzyl phenyl sulfide as a white to off-white solid. A typical isolated yield for this reaction is in the range of 90-98%.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Flask: 1. 1-(Chloromethyl)-4-iodobenzene 2. K2CO3 3. Stir Bar B Purge with N2/Ar A->B C Add Anhydrous DMF B->C D Add Thiophenol C->D E Heat to 50 °C Stir for 3-4h D->E F Monitor by TLC E->F F->E Incomplete G Cool to RT F->G Complete H Quench with H2O G->H I Extract with EtOAc (3x) H->I J Wash with H2O & Brine I->J K Dry (MgSO4) & Concentrate J->K L Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) K->L M Combine Pure Fractions & Concentrate L->M N Pure Product (4-Iodobenzyl phenyl sulfide) M->N

Caption: Workflow for the synthesis of 4-iodobenzyl phenyl sulfide.

Versatility with Other Nucleophiles

The protocol described is robust and can be adapted for a variety of O-, N-, and other S-nucleophiles. The table below summarizes typical conditions and expected products.

Nucleophile ClassExample NucleophileBaseSolventProduct Type
Oxygen 4-Iodobenzyl alcohol[12]NaH, K₂CO₃DMF, THFEther
Nitrogen Aniline[13]K₂CO₃, Et₃NAcetonitrile, DMFSecondary Amine
Nitrogen Sodium Azide (NaN₃)N/A (salt)DMSO, DMFAzide
Sulfur Sodium ThioacetateN/A (salt)Ethanol, DMFThioacetate
Carbon Sodium Cyanide (NaCN)N/A (salt)DMSONitrile

Note: The choice of base is critical. For acidic nucleophiles (e.g., alcohols, thiols, amines), a non-nucleophilic base is required to generate the more reactive conjugate base in situ. For nucleophiles in salt form (e.g., NaN₃, NaCN), an external base is not required.

Product Characterization

Confirming the identity and purity of the synthesized product is a critical final step. A combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling change is the disappearance of the singlet for the benzylic -CH₂Cl protons (typically ~4.5-4.6 ppm) and the appearance of a new singlet for the -CH₂-S- protons at a different chemical shift (for 4-iodobenzyl phenyl sulfide, this appears around 4.1-4.2 ppm). The aromatic protons will also show characteristic patterns.

    • ¹³C NMR: The benzylic carbon signal will shift upon substitution.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can be used to confirm the molecular weight of the product, providing definitive evidence of a successful substitution.[14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the disappearance of the C-Cl bond and the presence of new functional groups.

Conclusion

1-(Chloromethyl)-4-iodobenzene is a cornerstone reagent for building complex molecular architectures. Its benzylic chloride moiety provides a reliable and highly reactive site for nucleophilic substitution, allowing for the facile introduction of a diverse range of functional groups. The protocol detailed herein offers a robust and reproducible method for this transformation, which, when combined with the potential for subsequent cross-coupling at the aryl iodide position, opens a vast chemical space for exploration in drug discovery and materials science. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, researchers can effectively leverage this bifunctional linchpin to accelerate their synthetic campaigns.

References

  • ResearchGate. (n.d.). Synthesis of iodinated lactide monomers bearing a 4-iodobenzyl moiety.... Retrieved from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-iodobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A kinetic study of thiol addition to N-phenylchloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Chloromethyl)-4-iodobenzene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of benzyl iodide and derivatives thereof.
  • PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

  • YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • The Boffin Access. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. Retrieved from [Link]

  • American Elements. (n.d.). 1-(chloromethyl)-4-iodobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of thiols with halobenzenes. Retrieved from [Link]

  • YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • ProQuest. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Standardised reaction of aniline with iodobenzene. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(Chloromethyl)-4-iodobenzene

Welcome to the dedicated technical support guide for the synthesis of 1-(Chloromethyl)-4-iodobenzene. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(Chloromethyl)-4-iodobenzene. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will move beyond simple procedural outlines to address the nuanced challenges of scale-up, focusing on the causality behind experimental choices to ensure safety, reproducibility, and high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the synthesis of 1-(Chloromethyl)-4-iodobenzene.

Q1: What is the most common and scalable synthetic route to 1-(Chloromethyl)-4-iodobenzene?

A1: The most prevalent and industrially adaptable method is the direct chloromethylation of iodobenzene. This is typically an electrophilic aromatic substitution reaction where iodobenzene is treated with a source of formaldehyde (like paraformaldehyde or trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride.[1] The reaction is favored for its atom economy and use of readily available starting materials.

Q2: What are the critical process parameters that require stringent control during scale-up?

A2: When scaling up the chloromethylation of iodobenzene, the following parameters are critical:

  • Temperature Control: The reaction is exothermic, and poor temperature management can lead to the formation of polymeric byproducts and a decrease in selectivity. Runaway reactions are a significant safety concern.[2]

  • Reagent Addition Rate: Slow, controlled addition of the chloromethylating agent or the catalyst is crucial to manage the exotherm and minimize the formation of impurities like diarylmethanes.

  • Mixing Efficiency: Homogeneous mixing is vital in larger reactors to ensure uniform temperature distribution and consistent reaction kinetics, preventing the formation of localized "hot spots."

  • Quenching Procedure: The method used to quench the reaction must be carefully designed to neutralize the acidic catalyst and any unreacted reagents safely and effectively, without causing product degradation.

Q3: What are the primary safety hazards associated with this synthesis?

A3: There are three main categories of hazards:

  • Chemical Hazards: 1-(Chloromethyl)-4-iodobenzene is a benzylic halide and should be handled as a lachrymator and a potential alkylating agent. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[3] Iodobenzene itself is also a hazardous substance.

  • Process Hazards: The potential for a highly exothermic reaction requires robust engineering controls to prevent thermal runaways.[4] The evolution of HCl gas also necessitates a well-ventilated workspace and appropriate scrubbing systems.

  • Byproduct Hazards: A significant, often overlooked, risk in chloromethylation reactions is the potential formation of bis(chloromethyl) ether (BCME) if formaldehyde and HCl are mixed directly, especially in the presence of dehydrating conditions. BCME is a potent human carcinogen, and process conditions must be designed to avoid its formation.

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.

Reaction & Yield Issues

Q4: My reaction yield is significantly lower on a larger scale compared to my bench-scale experiments. What are the likely causes?

A4: A drop in yield upon scale-up often points to issues with mass and heat transfer. Here’s how to troubleshoot:

  • Possible Cause 1: Inefficient Heat Transfer. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized overheating, causing the product to decompose or polymerize.

    • Solution: Ensure your reactor has adequate cooling capacity. Monitor the internal reaction temperature closely and adjust the addition rate of reagents to maintain the optimal temperature range (typically 0-10 °C for the initial phase). Consider using a jacketed reactor with a reliable chilling system.

  • Possible Cause 2: Poor Mixing. Inadequate agitation can lead to a non-homogeneous reaction mixture. This means parts of the mixture may have a low concentration of the catalyst or starting material, leading to an incomplete reaction, while other parts may be too concentrated, promoting side reactions.

    • Solution: Verify that the impeller design and agitation speed are sufficient for the reactor volume. For viscous reaction mixtures, consider using a more powerful overhead stirrer or a different impeller type (e.g., an anchor or turbine stirrer).

  • Possible Cause 3: Sub-optimal Reagent Stoichiometry. The optimal ratio of iodobenzene to the formaldehyde source and catalyst may shift slightly upon scale-up due to changes in mixing and heating dynamics.

    • Solution: Re-optimize the stoichiometry on a small scale under conditions that mimic the thermal profile of your large-scale reactor. Often, a slight excess of the more stable and less expensive reagent can drive the reaction to completion.

Q5: The crude product from my scaled-up reaction is a dark, tarry substance instead of the expected solid/oil. Why is this happening?

A5: The formation of tar is a classic sign of polymerization or extensive side reactions, usually driven by excessive heat or acidity.

  • Mechanism of Tar Formation: 1-(Chloromethyl)-4-iodobenzene is a reactive benzylic halide. Under strongly acidic conditions (from the Lewis acid and HCl), it can undergo self-alkylation in a Friedel-Crafts-type reaction. The chloromethyl group of one molecule can alkylate the aromatic ring of another, leading to the formation of diarylmethanes and, eventually, complex polymers. This process is highly temperature-dependent.

    G A 1-(Chloromethyl)-4-iodobenzene B Carbocation Intermediate (Benzylic Cation) A->B  Lewis Acid (e.g., ZnCl2) D Diarylmethane Dimer B->D  Electrophilic Attack C Another Molecule of 1-(Chloromethyl)-4-iodobenzene C->D E Polymeric Tar D->E  Further Alkylation

    Caption: Pathway to Polymerization
  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical factor. Ensure the internal temperature never exceeds the validated limit. A temperature spike, even for a short period, can initiate polymerization that is difficult to stop.

    • Controlled Addition: Add the Lewis acid catalyst portion-wise or as a solution in a suitable solvent to better manage the initial exotherm.

    • Prompt & Efficient Quenching: Once the reaction reaches completion (monitored by TLC or GC), quench it immediately by pouring it into a well-agitated mixture of ice and water. This will rapidly decrease the temperature and dilute the acid, halting the polymerization process.

Work-up and Purification Challenges

Q6: My product is difficult to purify. It forms an oil that won't crystallize, or it decomposes during distillation. What are my options?

A6: Purification is a major scale-up hurdle. What works for 1 gram may be impractical for 1 kilogram.

  • For Oily Products That Fail to Crystallize:

    • Root Cause: This is often due to the presence of impurities that act as crystallization inhibitors. The diarylmethane byproduct is a common culprit.

    • Solution 1: Recrystallization Optimization. Experiment with a variety of solvent systems. A good starting point for this compound is a hexane/ethyl acetate or heptane/toluene mixture. Use a minimal amount of the "good" solvent (in which the product is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (the anti-solvent) until turbidity is observed. Cool the mixture slowly, first to room temperature, and then in an ice bath. Seeding with a small crystal of pure product can induce crystallization.

    • Solution 2: Liquid-Liquid Extraction. Before attempting crystallization, perform a thorough aqueous workup. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to remove all traces of acid), and finally with brine. Residual acid is a major cause of product instability and discoloration.[5]

  • For Decomposition During Distillation:

    • Root Cause: Benzylic halides can be thermally labile. Prolonged exposure to high temperatures, even under vacuum, can cause decomposition.

    • Solution: High Vacuum, Short Path Distillation. If distillation is necessary, use a high-vacuum pump (<1 mmHg) to lower the boiling point as much as possible. A short path distillation apparatus minimizes the time the compound spends at high temperatures. Ensure the distillation flask is not heated too aggressively.

Purification Method Advantages Scale-Up Challenges Best Practices
Recrystallization Excellent for achieving high purity; removes non-isomeric impurities.Finding a suitable solvent system; can have lower recovery.Slow cooling, use of seed crystals, solvent scouting.
Vacuum Distillation Good for separating volatile impurities; effective for oily products.Thermal decomposition of the product; requires specialized equipment.Use high vacuum (<1 mmHg) and a short path apparatus.
Column Chromatography High resolution for difficult separations.Not economically viable for large quantities; generates significant solvent waste.Generally avoided for large-scale production of this intermediate.[6]
Stability and Storage

Q7: I successfully synthesized and purified my product, but it turned yellow/brown after a few days in storage. Why did it decompose, and how can I prevent this?

A7: The instability of 1-(Chloromethyl)-4-iodobenzene is due to its reactive benzylic halide nature. Decomposition is often initiated by light, heat, or trace impurities.

  • Decomposition Pathways:

    • Hydrolysis: Reaction with atmospheric moisture can hydrolyze the chloromethyl group to a hydroxymethyl group (4-iodobenzyl alcohol).

    • Oxidation: Air oxidation can lead to the formation of 4-iodobenzaldehyde.

    • Self-Alkylation: As mentioned earlier, trace acid can catalyze polymerization even during storage.

  • Recommended Storage Protocol:

    • Temperature: Store in a freezer at -20 °C.

    • Atmosphere: Displace air in the container with an inert gas like argon or nitrogen before sealing.

    • Light: Store in an amber or foil-wrapped container to protect from light.

    • Purity: Ensure the product is free of any residual acid from the synthesis. A final wash with a bicarbonate solution during workup is critical.

Part 3: Experimental Protocol Example

This protocol is provided as a representative example for a laboratory-scale synthesis. All operations should be performed in a certified fume hood with appropriate personal protective equipment.

Synthesis of 1-(Chloromethyl)-4-iodobenzene

  • Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a gas inlet adapter connected to an HCl gas trap (e.g., a bubbler with concentrated sulfuric acid followed by a base trap). Place the flask in an ice/salt water bath.

  • Reagent Charging: To the flask, add iodobenzene (204 g, 1.0 mol) and paraformaldehyde (33 g, 1.1 mol).

  • Reaction Initiation: Begin stirring and cool the mixture to 0-5 °C. Slowly bubble dry hydrogen chloride gas through the stirred suspension.

  • Catalyst Addition: Once the mixture is saturated with HCl, begin adding anhydrous zinc chloride (13.6 g, 0.1 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them in a bicarbonate solution, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture into a separate beaker containing 1 kg of crushed ice and 500 mL of water with vigorous stirring.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 200 mL).

    • Combine the organic layers and wash sequentially with cold water (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and finally, saturated brine (1 x 250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure on a rotary evaporator.

  • Purification:

    • The resulting crude product (typically a pale yellow oil or solid) can be purified by recrystallization from hexane or a hexane/ethyl acetate mixture.

    • Dissolve the crude product in a minimal amount of hot hexane. If it does not fully dissolve, add ethyl acetate dropwise until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Palladium-Catalyzed Cross-Coupling: Suzuki, Heck, and Stille Reactions with 1-(Chloromethyl)-4-iodobenzene

For the modern synthetic chemist, the creation of carbon-carbon bonds is a foundational endeavor. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, a field of research recog...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the creation of carbon-carbon bonds is a foundational endeavor. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, a field of research recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] This guide provides an in-depth comparison of three cornerstone methodologies—the Suzuki, Heck, and Stille couplings—specifically focusing on their application to the bifunctional substrate, 1-(chloromethyl)-4-iodobenzene.

This substrate presents a unique challenge and opportunity: the presence of two distinct reactive sites, a C(sp²)–I bond and a benzylic C(sp³)–Cl bond. An efficient and selective coupling must proceed at the more reactive aryl iodide position while leaving the chloromethyl group untouched for subsequent synthetic transformations. This guide will delve into the mechanistic nuances, comparative efficiencies, and practical considerations of each method for achieving this selective transformation, providing researchers, scientists, and drug development professionals with the insights needed to make informed experimental choices.

Mechanistic Foundations: The Catalytic Cycles

At the heart of these reactions lies a catalytic cycle revolving around a palladium center, which typically alternates between Pd(0) and Pd(II) oxidation states.[2] While sharing common fundamental steps, the specific organometallic nucleophile used in each reaction—organoboron, alkene, or organotin—imparts distinct characteristics to the overall process.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organic halide.[3][4] A critical feature of this reaction is the requirement for a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[3][5]

The catalytic cycle generally proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of 1-(chloromethyl)-4-iodobenzene, forming a Pd(II) intermediate. This is often the rate-determining step in the cycle.[6]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][7]

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L₂-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 Ar-Pd(II)L₂-R transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product ar_i Ar-I (1-(Chloromethyl)-4-iodobenzene) ar_i->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Heck Reaction

The Heck reaction is unique among this trio as it couples an organic halide with an alkene, forming a substituted alkene.[8] The reaction proceeds without the need for a pre-formed organometallic nucleophile, instead relying on the direct reaction of the alkene with the Pd(II) intermediate.[9]

The key steps are:

  • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species initiates the cycle by inserting into the C–I bond.

  • Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final alkene product and a palladium-hydride species.

  • Reductive Elimination/Base Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[9]

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L₂-I oxidative_addition->pd_intermediate migratory_insertion Migratory Insertion pd_intermediate->migratory_insertion pd_intermediate2 R-CH₂-CH(Ar)-Pd(II)L₂-I migratory_insertion->pd_intermediate2 beta_elimination β-Hydride Elimination pd_intermediate2->beta_elimination pd_hydride H-Pd(II)L₂-I beta_elimination->pd_hydride product Substituted Alkene beta_elimination->product pd_hydride->pd0 + Base ar_i Ar-I ar_i->oxidative_addition alkene Alkene alkene->migratory_insertion base Base

Caption: Catalytic cycle of the Heck reaction.
The Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[10][11] A key advantage of the Stille coupling is the high tolerance of organostannanes to a wide variety of functional groups and their general stability to air and moisture, often allowing the reaction to proceed under neutral conditions without a strong base.[12][13]

The catalytic cycle is analogous to the Suzuki coupling:

  • Oxidative Addition: Pd(0) inserts into the C–I bond of the substrate.

  • Transmetalation: The organic group is transferred from the organostannane to the palladium center. This step is often the rate-determining step and its mechanism can be complex.[13][14]

  • Reductive Elimination: The coupled product is formed, regenerating the Pd(0) catalyst.[14]

Stille_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L₂-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 Ar-Pd(II)L₂-R transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product ar_i Ar-I ar_i->oxidative_addition organostannane R-Sn(R')₃ organostannane->transmetalation

Caption: Catalytic cycle of the Stille coupling reaction.

Comparative Performance Analysis

The choice between Suzuki, Heck, and Stille coupling depends on several factors, including desired product, functional group tolerance, reaction conditions, and practical considerations like reagent toxicity. For 1-(chloromethyl)-4-iodobenzene, chemoselectivity is the paramount concern.

Chemoselectivity: C–I vs. C–Cl

The success of these couplings hinges on the preferential activation of the C(sp²)–I bond over the C(sp³)–Cl bond. The relative reactivity of organic halides in oxidative addition to Pd(0) follows the order: I > OTf > Br >> Cl.[6] The much lower bond dissociation energy of the C–I bond compared to the C–Cl bond makes the selective oxidative addition at the iodo-substituted position highly favorable across all three catalytic cycles. Studies on similar substrates, such as 1-bromo-4-iodobenzene in Stille couplings and 1-bromo-4-(chloromethyl)benzene in Suzuki couplings, have demonstrated excellent chemoselectivity, with the reaction occurring exclusively at the more reactive halide.[12][15] Therefore, all three methods are expected to perform the desired transformation without significant interference from the chloromethyl group.

Data Summary: Efficiency and Conditions

The following table summarizes representative experimental data for each coupling type, extrapolated from studies on structurally similar substrates. This provides a baseline for comparing their potential efficiency with 1-(chloromethyl)-4-iodobenzene.

Coupling Reaction Coupling Partner Catalyst / Ligand Base / Additive Solvent Temp (°C) Time (h) Yield (%) Key Advantage Key Disadvantage
Suzuki [15]Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001290-98%Low toxicity, readily available reagentsRequires base, potential for boronic acid decomposition
Heck [16][17]StyrenePd(OAc)₂K₂CO₃Supercritical H₂O3770.1~80%Atom economy (no organometallic waste)Limited to alkene partners, requires higher temperatures
Stille [12]Tributyl(phenyl)stannanePd(PPh₃)₄NoneToluene11012-2475-98%High functional group tolerance, often no base neededHigh toxicity of tin reagents, purification challenges
Field-Proven Insights & Causality
  • Suzuki Coupling: This is often the first choice for many researchers due to the low toxicity and environmental impact of boron compounds.[6] The wide commercial availability of diverse boronic acids makes it highly versatile. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system is crucial for efficient transmetalation and can be tuned to accommodate sensitive functional groups.[18] For 1-(chloromethyl)-4-iodobenzene, a moderately strong base like K₂CO₃ or K₃PO₄ is sufficient to promote the reaction without causing significant degradation of the benzylic chloride.

  • Heck Reaction: The Heck reaction's primary advantage is its ability to directly vinylate the aryl halide, a transformation not directly achievable with Suzuki or Stille unless a vinylboronic acid or vinylstannane is used. However, the reaction often requires higher temperatures, which could be a concern for substrates with thermally labile groups.[8] The use of milder conditions, such as in supercritical water, can mitigate this but requires specialized equipment.[16][17]

  • Stille Coupling: The Stille reaction's greatest strength is its exceptional tolerance for a vast array of functional groups, as the organostannanes are generally unreactive towards many common reagents.[12][13] This can simplify synthetic planning by reducing the need for protecting groups. However, this advantage is significantly offset by the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[6] A fluoride workup is often necessary to precipitate the tin salts, adding an extra step to the purification process.[12]

Experimental Protocols

The following protocols are representative, self-validating methodologies for performing each coupling reaction with 1-(chloromethyl)-4-iodobenzene.

Protocol 1: Suzuki Coupling of 1-(Chloromethyl)-4-iodobenzene with Phenylboronic Acid
  • Materials: 1-(chloromethyl)-4-iodobenzene (1.0 mmol, 266.5 mg), Phenylboronic acid (1.2 mmol, 146 mg), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg), Toluene (5 mL), Water (1 mL).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(chloromethyl)-4-iodobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Add toluene and water to the flask.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(chloromethyl)-1,1'-biphenyl.

Protocol 2: Heck Coupling of 1-(Chloromethyl)-4-iodobenzene with Styrene
  • Materials: 1-(chloromethyl)-4-iodobenzene (1.0 mmol, 266.5 mg), Styrene (1.5 mmol, 173 µL), Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg), Tri-o-tolylphosphine (0.06 mmol, 18.3 mg), Triethylamine (Et₃N) (1.5 mmol, 209 µL), N,N-Dimethylformamide (DMF) (5 mL).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 1-(chloromethyl)-4-iodobenzene, Pd(OAc)₂, and tri-o-tolylphosphine.

    • Add DMF, followed by styrene and triethylamine.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 100-120 °C and stir for 16-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling, pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with 1M HCl (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield (E)-1-(chloromethyl)-4-styrylbenzene.

Protocol 3: Stille Coupling of 1-(Chloromethyl)-4-iodobenzene with Tributyl(phenyl)stannane
  • Materials: 1-(chloromethyl)-4-iodobenzene (1.0 mmol, 266.5 mg), Tributyl(phenyl)stannane (1.1 mmol, 404 mg), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg), Anhydrous Toluene (5 mL).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 1-(chloromethyl)-4-iodobenzene and Pd(PPh₃)₄.

    • Add anhydrous toluene, followed by tributyl(phenyl)stannane via syringe.

    • Degas the solution with argon for 15 minutes.

    • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

    • To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour, which will form a precipitate.[12]

    • Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

    • Wash the combined organic filtrates with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield 4-(chloromethyl)-1,1'-biphenyl.

Conclusion

All three palladium-catalyzed methods—Suzuki, Heck, and Stille—are highly effective for the chemoselective functionalization of 1-(chloromethyl)-4-iodobenzene at the C–I bond.

  • The Suzuki-Miyaura coupling stands out as the most balanced option, offering high yields, operational simplicity, and the significant advantage of using non-toxic and environmentally benign boron reagents. It is the recommended starting point for most applications requiring the synthesis of biaryl compounds.

  • The Stille coupling offers unparalleled functional group tolerance and robust, often base-free conditions. It is an excellent choice for complex molecular scaffolds where sensitive functionalities preclude the use of basic conditions, provided the challenges of tin toxicity and purification can be managed.

  • The Heck reaction serves a more specialized purpose, providing a direct and atom-economical route to vinylated arenes. It is the ideal choice when the synthetic target is a substituted styrene derivative.

Ultimately, the optimal choice depends on the specific identity of the coupling partner, the overall synthetic strategy, and laboratory considerations regarding reagent handling and waste disposal. By understanding the distinct advantages and limitations of each method, researchers can harness the full power of palladium catalysis to achieve their synthetic goals with precision and efficiency.

References

  • Pфера. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. Pediaa.com. [Link]

  • ResearchGate. (n.d.). The catalytic cycle of the Heck reaction. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Demir, B., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reactions of iodobenzene and chlorobenzene with.... Retrieved January 24, 2026, from [Link]

  • Sato, M., et al. (2004). Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. Chemistry. [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Chemistry LibreTexts. (2021, August 16). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2021, August 16). Stille Coupling. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2021, August 16). Heck Reaction. [Link]

  • Sharma, A., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]

  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]

  • Zhang, L., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved January 24, 2026, from [Link]

  • Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

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Comparative

A Guide to the Structural Validation of 1-(Chloromethyl)-4-iodobenzene Derivatives by 2D NMR

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical development and materials science, the precise structural characterization of novel synthesized compounds is paramount. For d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and materials science, the precise structural characterization of novel synthesized compounds is paramount. For derivatives of 1-(Chloromethyl)-4-iodobenzene, key intermediates in organic synthesis, unambiguous structural validation is critical to ensure the integrity of subsequent reactions and the purity of final products. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, the inherent symmetry and potential for overlapping signals in these aromatic systems necessitate a more robust analytical approach. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques as a self-validating system for the structural elucidation of 1-(Chloromethyl)-4-iodobenzene and its derivatives.

The Challenge: Beyond a Simple Spectrum

The 1,4-disubstituted (para) pattern of 1-(Chloromethyl)-4-iodobenzene presents a deceptively simple aromatic region in its ¹H NMR spectrum. Typically, this manifests as what appears to be two doublets, arising from the chemically non-equivalent protons on the benzene ring. However, this apparent simplicity can mask underlying complexities and is insufficient for unequivocal proof of structure. For instance, reliance on 1D NMR alone can lead to ambiguity in assigning specific proton and carbon signals, especially when additional substituents are present on the aromatic ring or the chloromethyl group.

The 2D NMR Solution: A Triad of Correlated Experiments

A synergistic combination of three key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—provides a comprehensive and self-validating framework for structural confirmation.[1][2] This integrated approach moves beyond simple chemical shift and coupling constant analysis to build a complete picture of the molecule's connectivity.

COSY: Mapping the Proton-Proton Network

The COSY experiment is the cornerstone of proton network analysis, revealing which protons are coupled to each other, typically through three bonds (³J-coupling).[3] In the case of 1-(Chloromethyl)-4-iodobenzene, the COSY spectrum would be expected to show a cross-peak between the two aromatic doublets, confirming their adjacent relationship on the benzene ring. The absence of a COSY correlation between the aromatic protons and the methylene protons of the chloromethyl group definitively establishes them as separate spin systems.

HSQC: Linking Protons to Their Directly Attached Carbons

The HSQC experiment provides direct, one-bond proton-carbon correlations (¹J-coupling).[4] This is a crucial step in assigning the carbon skeleton. Each cross-peak in the HSQC spectrum links a proton signal on one axis to the signal of the carbon atom it is directly attached to on the other axis. For our target molecule, HSQC would show correlations between:

  • The downfield aromatic proton doublet and its corresponding carbon.

  • The upfield aromatic proton doublet and its corresponding carbon.

  • The methylene protons of the -CH₂Cl group and the methylene carbon.

This experiment provides an unambiguous link between the proton and carbon chemical shifts, but it does not reveal the connectivity between different carbon atoms.

HMBC: Unveiling the Long-Range Connectivity

The HMBC experiment is arguably the most powerful of the three for elucidating the overall molecular framework. It reveals correlations between protons and carbons that are two or three bonds apart (²J- and ³J-coupling).[2] This long-range information is what allows us to piece together the different fragments of the molecule. For 1-(Chloromethyl)-4-iodobenzene, the key HMBC correlations that would provide unequivocal structural validation are:

  • Correlations from the methylene protons of the -CH₂Cl group to the quaternary carbon to which the chloromethyl group is attached, and to the two adjacent aromatic carbons.

  • Correlations from the aromatic protons to the carbons within the aromatic ring, including the quaternary carbons. Specifically, the protons ortho to the chloromethyl group will show a correlation to the iodinated carbon, and the protons ortho to the iodine atom will show a correlation to the carbon bearing the chloromethyl group.

A Self-Validating System: The Power of Cross-Verification

The true strength of this 2D NMR suite lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the pieces must fit together in a logical and consistent manner.

  • COSY establishes the proton-proton connectivities within individual spin systems.

  • HSQC then anchors these protons to their directly attached carbons.

  • HMBC bridges the gaps between these spin systems by revealing long-range proton-carbon correlations, confirming the arrangement of the different molecular fragments.

For example, an HMBC correlation between the methylene protons and a specific aromatic carbon is validated by the HSQC experiment, which independently identifies the proton attached to that carbon. The COSY data, in turn, confirms the relationship of that proton to its neighbors on the ring. Any inconsistency in this network of correlations would immediately flag a potential misinterpretation or an incorrect proposed structure.

Experimental Data: Predicted NMR Assignments for 1-(Chloromethyl)-4-iodobenzene

While experimental spectra can vary slightly based on solvent and concentration, predicted NMR data provides a valuable reference for what to expect.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂Cl~4.5~45
Aromatic CH (ortho to -CH₂Cl)~7.3~130
Aromatic CH (ortho to -I)~7.7~138
Quaternary C (attached to -CH₂Cl)-~138
Quaternary C (attached to -I)-~94

Note: These are predicted values and may differ from experimental results. Predictions were generated using online NMR prediction tools.[5]

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the 1-(Chloromethyl)-4-iodobenzene derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shift range and assess the sample purity.

  • ¹³C NMR: Acquire a standard 1D carbon spectrum with proton decoupling.

  • COSY: Use a standard gradient-selected COSY (gs-COSY) pulse sequence. Optimize the spectral width to encompass all proton signals.

  • HSQC: Use a standard gradient-selected HSQC (gs-HSQC) pulse sequence optimized for one-bond ¹J(CH) coupling (typically ~145 Hz).

  • HMBC: Use a standard gradient-selected HMBC (gs-HMBC) pulse sequence. The long-range coupling delay should be optimized for an average ²J(CH) and ³J(CH) of 8-10 Hz.

Data Interpretation Workflow

The following workflow provides a systematic approach to interpreting the 2D NMR data for structural validation.

Caption: 2D NMR data interpretation workflow for structural validation.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical flow of information from the different 2D NMR experiments to the final validated structure.

G COSY COSY (H-H Connectivity) Structure Validated Structure COSY->Structure Defines Spin Systems HSQC HSQC (Direct H-C Attachment) HSQC->Structure Assigns C-H Pairs HMBC HMBC (Long-Range H-C Connectivity) HMBC->Structure Connects Fragments

Sources

Validation

comparative study of different phosphine ligands for 1-(Chloromethyl)-4-iodobenzene cross-coupling

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The judicious selection of the phosph...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The judicious selection of the phosphine ligand is paramount to the success of these transformations, profoundly influencing catalytic activity, stability, and selectivity.[2][3] This guide provides a comparative analysis of various phosphine ligands for the cross-coupling of 1-(chloromethyl)-4-iodobenzene, a versatile building block in pharmaceutical and materials science. Through an examination of experimental data and mechanistic principles, we aim to equip researchers with the insights necessary to make informed decisions for their specific synthetic challenges.

The Critical Role of the Phosphine Ligand: A Mechanistic Overview

The efficacy of a phosphine ligand in a palladium-catalyzed cross-coupling reaction is intrinsically linked to its steric and electronic properties.[4][5] These characteristics directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] Bulky, electron-rich ligands are generally favored as they promote the formation of the active monoligated palladium species, enhance the rate of oxidative addition of the aryl halide, and facilitate the final reductive elimination step to afford the desired product.[1][7]

The interplay of sterics and electronics can be nuanced. An increase in the steric bulk of a phosphine ligand can accelerate reductive elimination, which is often beneficial.[4] However, excessive bulk may hinder the initial oxidative addition step.[4] Similarly, while electron-donating ligands enhance the reactivity of the palladium center towards oxidative addition, electron-withdrawing ligands can facilitate transmetalation.[8] Understanding this delicate balance is crucial for ligand design and selection.

Below is a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for the target substrate.

Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination (Ar-R) Ar-X Ar-X R-B(OR)2 R-B(OR)2 Ar-R Ar-R

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Comparative Analysis of Phosphine Ligands

The choice of phosphine ligand can dramatically impact the yield and efficiency of the cross-coupling of 1-(chloromethyl)-4-iodobenzene. Below is a comparison of several classes of commonly used phosphine ligands, with supporting data for analogous cross-coupling reactions.

The dialkyl-ortho-biaryl phosphines, developed by the Buchwald group, are among the most important and widely used ligands in palladium-catalyzed cross-coupling.[9] Ligands such as XPhos and SPhos are known for their high reactivity and broad applicability, particularly with challenging substrates like aryl chlorides.[9][10] Their bulkiness facilitates the formation of highly reactive monoligated palladium complexes, which can accelerate the catalytic cycle.[6][7]

LigandKey FeaturesTypical Performance
XPhos Bulky, electron-rich. Effective for a wide range of substrates, including aryl chlorides.[10]Often provides high yields under mild conditions.[2]
SPhos Similar to XPhos but with different substitution patterns, leading to altered steric and electronic properties.[9]Also highly versatile and effective for a broad range of substrates.[2]
CyJohnPhos A smaller Buchwald-type ligand.Can be effective in specific electronically mismatched couplings.[9]

Ferrocenyl phosphines, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are another important class of ligands.[11] The unique bite angle of dppf can influence the selectivity of the reaction and prevent unwanted side reactions like β-hydride elimination.[6] The ferrocenyl backbone provides a rigid and sterically defined environment around the metal center.[12]

LigandKey FeaturesTypical Performance
dppf Large bite angle, provides good stability to the catalyst.[6]Effective for a variety of cross-coupling reactions, though may be less active than bulky monophosphine ligands for very hindered substrates.

Simple trialkylphosphines, such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃), are highly electron-donating and sterically demanding ligands. These ligands are particularly effective for the activation of less reactive aryl chlorides.[6] However, their high basicity can also lead to rapid oxidation, requiring careful handling.[13]

LigandKey FeaturesTypical Performance
PCy₃ Highly electron-donating and bulky.Effective for activating unreactive aryl chlorides.[6]
P(t-Bu)₃ Even more sterically demanding than PCy₃.Can be highly effective but is also prone to oxidation.[13]

The following diagram illustrates the structural diversity of these phosphine ligand classes.

Ligand Structures cluster_buchwald Buchwald-Type cluster_ferrocenyl Ferrocenyl cluster_trialkyl Trialkyl XPhos SPhos dppf PCy3 PtBu3

Caption: Representative structures of different phosphine ligand classes.

Experimental Protocol: A Systematic Approach to Ligand Screening

To objectively compare the performance of different phosphine ligands for the cross-coupling of 1-(chloromethyl)-4-iodobenzene, a systematic screening approach is essential.[2] The following protocol outlines a general procedure for such a study.

Materials:

  • 1-(Chloromethyl)-4-iodobenzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Phosphine ligands (e.g., XPhos, SPhos, dppf, PCy₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Internal standard for GC analysis (e.g., dodecane)

General Procedure: [14][15][16][17]

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 2-3 equivalents).

  • Add 1-(chloromethyl)-4-iodobenzene (1.0 mmol) and the arylboronic acid (1.2-1.5 mmol).

  • Add the anhydrous solvent (e.g., 3-5 mL) and the internal standard.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite or silica gel.

  • Analyze the crude product by GC to determine the yield.

  • If desired, the product can be purified by column chromatography.

The following workflow diagram illustrates this systematic screening process.

Experimental Workflow start Start: Define Reaction Scope ligand_selection Select Diverse Phosphine Ligands start->ligand_selection base_screening Screen a Variety of Bases ligand_selection->base_screening solvent_screening Test Different Solvents base_screening->solvent_screening temp_optimization Optimize Reaction Temperature solvent_screening->temp_optimization analysis Analyze Results (GC/LC-MS) temp_optimization->analysis conclusion Identify Optimal Conditions analysis->conclusion

Caption: A systematic workflow for phosphine ligand screening.

Conclusion and Future Outlook

The selection of an appropriate phosphine ligand is a critical determinant for the success of the cross-coupling of 1-(chloromethyl)-4-iodobenzene. While bulky, electron-rich biaryl phosphines like XPhos and SPhos often provide excellent results for a broad range of substrates, other ligand classes such as ferrocenyl and trialkylphosphines offer unique advantages for specific applications.[2] For particularly challenging transformations, a systematic screening of a diverse set of ligands is the most effective strategy to identify the optimal reaction conditions.[2] Future research in this area will likely focus on the development of even more active and selective ligands, as well as the application of high-throughput experimentation and computational modeling to accelerate the discovery of new catalytic systems.[18]

References

  • Ligand design for cross-couplings: phosphines - YouTube. (2024). Retrieved from [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. (n.d.). Retrieved from [Link]

  • Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst | Macromolecules. (2002). Retrieved from [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics. (2014). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (2015). Retrieved from [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (2007). Retrieved from [Link]

  • Measuring the electronic and steric effect of some phosphine ligands - The University of Manchester. (n.d.). Retrieved from [Link]

  • Buchwald Phosphine Ligands - Merck Millipore. (n.d.). Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (2008). Retrieved from [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH. (2022). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2009). Retrieved from [Link]

  • Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application - ResearchGate. (2006). Retrieved from [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions | Journal of Chemical Education - ACS Publications. (2021). Retrieved from [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2010). Retrieved from [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (n.d.). Retrieved from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (2008). Retrieved from [Link]

  • Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC - NIH. (2021). Retrieved from [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. (2021). Retrieved from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2010). Retrieved from [Link]

  • Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis | Chemical Reviews - ACS Publications. (1977). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Effectiveness of 1-(Chloromethyl)-4-iodobenzene in Multi-Step Synthesis

For researchers, drug development professionals, and process chemists, the selection of a starting material in a multi-step synthesis is a critical decision point, balancing reactivity, yield, and cost. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, drug development professionals, and process chemists, the selection of a starting material in a multi-step synthesis is a critical decision point, balancing reactivity, yield, and cost. This guide provides an in-depth technical comparison of 1-(chloromethyl)-4-iodobenzene against its more common bromo- and chloro-analogs. We will explore the nuanced interplay between price and performance, moving beyond simplistic reactivity trends to offer a holistic view of cost-effectiveness in the context of a pharmaceutically relevant multi-step synthesis.

The Dichotomy of Reactivity and Cost: A Fundamental Overview

In the realm of cross-coupling reactions, a cornerstone of modern synthetic chemistry, the reactivity of aryl halides is a well-established principle governed by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the halogen group, leading to the generally accepted reactivity trend: I > Br > Cl.[1][2] Consequently, aryl iodides are typically the most reactive, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2]

However, this enhanced reactivity comes at a premium. A survey of bulk chemical suppliers reveals a stark cost disparity between the halo-analogs of 1-(chloromethyl)benzene, with the iodo-substituted compound being significantly more expensive. This price differential necessitates a careful cost-effectiveness analysis: does the increased reactivity of the iodo-compound justify its higher upfront cost through savings in processing time, catalyst usage, and improved yields?

Case Study: Synthesis of the Aglycone Core of SGLT2 Inhibitors

To ground our analysis in a real-world application, we will examine a key step in the synthesis of the aglycone core of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. A common strategy for constructing these C-aryl glucoside drugs, such as Dapagliflozin, involves a Friedel-Crafts reaction to form a diarylmethane intermediate.[3][4]

The core structure is often assembled by coupling a derivative of 5-bromo-2-chlorobenzoic acid with a substituted phenethyl ether. For our comparative analysis, we will consider the hypothetical Friedel-Crafts alkylation of phenetole (ethoxybenzene) with 1-(chloromethyl)-4-iodobenzene and its bromo- and chloro-analogs to form the corresponding diarylmethane precursor.

SGLT2_Aglycone_Synthesis cluster_reactants Reactants cluster_reaction Friedel-Crafts Alkylation Phenetole Phenetole Lewis_Acid Lewis Acid (e.g., AlCl3) Halobenzyl_Chloride 1-(Chloromethyl)-4-halobenzene (X = I, Br, Cl) Halobenzyl_Chloride->Lewis_Acid Activation Product Diarylmethane Intermediate (SGLT2 Aglycone Precursor) Lewis_Acid->Product Alkylation

Figure 1: Generalized workflow for the Friedel-Crafts synthesis of a diarylmethane intermediate for SGLT2 inhibitors.
Comparative Reactivity in Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds via the formation of a benzylic carbocation intermediate, stabilized by the aromatic ring.[5] The rate of this reaction is influenced by the lability of the leaving group, in this case, the chloride of the chloromethyl group. While the aryl halide (I, Br, or Cl) is not directly involved in this step, its electron-withdrawing or -donating nature can influence the overall electron density of the molecule, though this effect is generally less pronounced than the leaving group ability in cross-coupling reactions.[6]

For the purpose of this analysis, we will focus on the subsequent utility of the remaining aryl halide in a downstream cross-coupling reaction, such as a Suzuki-Miyaura coupling to introduce the glucose moiety.

Quantitative Comparison: Performance vs. Cost

To provide a clear, data-driven comparison, we will analyze the expected performance in a subsequent Suzuki-Miyaura cross-coupling reaction and the associated reagent costs.

Reagent Cost Analysis

The following table summarizes approximate pricing for research-grade quantities of 1-(chloromethyl)-4-iodobenzene and its bromo- and chloro-analogs from various suppliers. Prices are subject to change and may vary based on purity and supplier.

ReagentCAS NumberSupplier1g Price (USD)5g Price (USD)25g Price (USD)
1-(Chloromethyl)-4-iodobenzene 54589-53-6Supplier A~$45~$150~$500
Supplier B~$50~$165~$550
1-(Chloromethyl)-4-bromobenzene 5541-53-7Supplier A~$20~$60~$200
Supplier B~$25~$70~$220
1-(Chloromethyl)-4-chlorobenzene 104-83-6Supplier A~$10~$30~$100
Supplier B~$12~$35~$110

Note: Prices are approximate and for illustrative purposes only. Bulk pricing will differ significantly.

As the data clearly indicates, there is a substantial price increase with the heavier halogens, with the iodo-derivative being roughly 4-5 times more expensive than the chloro-derivative at the 25g scale.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[1][2] The choice of the aryl halide has a profound impact on the reaction's efficiency.

Parameter1-(Chloromethyl)-4-iodobenzene1-(Chloromethyl)-4-bromobenzene1-(Chloromethyl)-4-chlorobenzene
Relative Reactivity HighestIntermediateLowest
Typical Catalyst Loading 0.5 - 2 mol%1 - 5 mol%3 - 10 mol% (often requires specialized ligands)
Typical Reaction Temperature Room Temp. to 80 °C80 °C to 120 °C>100 °C (often requires microwave conditions)
Reaction Time Generally shorterIntermediateGenerally longer
Expected Yield High to ExcellentGood to HighModerate to Good (highly dependent on catalyst system)

The higher reactivity of the C-I bond allows for the use of lower catalyst loadings and milder reaction conditions, which can translate to cost savings in terms of the expensive palladium catalyst and energy consumption.[7] Furthermore, the milder conditions can be beneficial for sensitive functional groups elsewhere in the molecule.

However, aryl chlorides, while less reactive, are often preferred in large-scale industrial processes due to their significantly lower cost and greater availability. Advances in catalyst development have led to highly active systems that can efficiently couple aryl chlorides, albeit often requiring higher temperatures and more complex ligand systems.[7]

Decision_Flow Start Start: Select Aryl Halide for Multi-step Synthesis Cost_Constraint Is upfront cost the primary constraint? Start->Cost_Constraint Chloro Choose 1-(Chloromethyl)-4-chlorobenzene Cost_Constraint->Chloro Yes Reactivity_Constraint Are mild conditions and high yield critical? Cost_Constraint->Reactivity_Constraint No Chloro_Consider Considerations: - Higher catalyst loading - More forcing conditions - Potential for lower yield Chloro->Chloro_Consider Iodo Choose 1-(Chloromethyl)-4-iodobenzene Reactivity_Constraint->Iodo Yes Bromo Choose 1-(Chloromethyl)-4-bromobenzene (Balanced Approach) Reactivity_Constraint->Bromo No Iodo_Consider Considerations: - Higher upfront cost - Potential for catalyst poisoning in some systems Iodo->Iodo_Consider Bromo_Consider Considerations: - Moderate cost - Good reactivity - Often a good starting point for optimization Bromo->Bromo_Consider

Figure 2: Decision workflow for selecting a 1-(chloromethyl)-4-halobenzene based on synthetic priorities.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for the different aryl halides.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of a 1-(chloromethyl)-4-halobenzene with an arylboronic acid.

Materials:

  • 1-(Chloromethyl)-4-halobenzene (X = I, Br, or Cl)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • To an oven-dried reaction vessel, add the 1-(chloromethyl)-4-halobenzene (1.0 eq), arylboronic acid (1.2 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.5-10 mol%, see table above for guidance).

  • Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to the appropriate temperature (see table above) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice between 1-(chloromethyl)-4-iodobenzene and its bromo- and chloro-analogs is not a one-size-fits-all decision. It is a strategic choice that depends on the specific constraints and goals of the synthesis.

  • For early-stage research and development , where speed, reliability, and high yields are paramount to quickly generate material for biological testing, the higher cost of 1-(chloromethyl)-4-iodobenzene is often justified. Its high reactivity under mild conditions can accelerate project timelines and simplify purification.

  • For process development and large-scale manufacturing , where cost of goods is a primary driver, 1-(chloromethyl)-4-chlorobenzene is the most attractive starting material. While it requires more forcing conditions and potentially more expensive and specialized catalyst systems, the significant savings in raw material costs often outweigh these factors at scale.

  • 1-(Chloromethyl)-4-bromobenzene represents a pragmatic compromise, offering a good balance of reactivity and cost. It is an excellent choice for initial scale-up studies and for syntheses where the conditions required for the chloro-analog are too harsh, but the cost of the iodo-analog is prohibitive.

Ultimately, the most cost-effective choice is the one that provides the target compound at the desired purity and scale with the lowest overall cost, considering not just the price of the starting material, but also the cost of catalysts, solvents, energy, and labor for the entire synthetic sequence.

References

  • Angle, S. R., & Louie, M. S. (1991). A systematic study of benzyl cation initiated cyclization reactions. The Journal of Organic Chemistry, 56(8), 2853–2866.
  • Coote, S. J., Davies, S. G., Middlemiss, D., & Naylor, A. (1989). Enantiospecific synthesis of (+)-(R)-1-phenyl-3-methyl-1,2,4,5-tetrahydrobenz[d]azepine from (+)-(S)-N-methyl-1-phenyl ethanolamine (halostachine) via arene chromium tricarbonyl methodology. Tetrahedron Letters, 30(27), 3581–3588.
  • Cozzi, P. G. (2006). Friedel–Crafts-type reaction on water with highly reactive ferrocenyl- and benzyl alcohols. Beilstein Journal of Organic Chemistry, 2, 19.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Nikolova, V., & Hristov, I. (2021). Reactivity in Friedel-Crafts Aromatic Benzylation: The Role of the Electrophilic Reactant. Physical Chemistry Chemical Physics, 23(1), 159-179.
  • Hu, X.-G., et al. (2019). A green and efficient synthesis of dapagliflozin. Chinese Chemical Letters, 30(1), 133-136.
  • Bachmann, W. E., & Horton, W. J. (1947). The Synthesis of 2-Hydroxy-17-equilenone. Journal of the American Chemical Society, 69(1), 58–61.
  • Leon, A. A., Daub, G., & Silverman, I. R. (1984). Methanesulfonic acid. A useful cyclizing acidic reagent. The Journal of Organic Chemistry, 49(23), 4544–4545.
  • Ashenhurst, J. (2019, May 21). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • S. L. Buchwald, et al. (2008). A General and User-Friendly Method for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Boronic Acids.
  • Ren, J.-g., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 22(5), 375-379.
  • Balkanski, S. (2021).
  • S. K. Ghorai, et al. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 132(1), 1-9.
  • A concise and efficient synthesis of SGLT-2 inhibitor Dapagliflozin 1 has been developed. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(5), 532-551.
  • Pearson, D. E., & Buehler, C. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 23, 3830-3833.
  • Pharma Guideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Chloromethyl)-4-iodobenzene

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and professionals in drug development, handling reactive intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and professionals in drug development, handling reactive intermediates like 1-(Chloromethyl)-4-iodobenzene demands a rigorous and informed approach that extends beyond the synthesis to the final disposal of residual materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Chloromethyl)-4-iodobenzene, grounded in an understanding of its chemical hazards and the governing regulatory frameworks. Our objective is to empower you with the knowledge to manage this substance safely and effectively, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile of 1-(Chloromethyl)-4-iodobenzene: Understanding the "Why"

1-(Chloromethyl)-4-iodobenzene (CAS: 54589-53-6) is a halogenated aromatic compound. Its hazard profile is dictated by the combination of a reactive chloromethyl group and an iodinated benzene ring.[1][2] This structure imparts significant biological and chemical reactivity, which is useful in synthesis but requires careful management during disposal.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards. The primary dangers associated with this compound are its corrosivity and acute toxicity upon exposure through inhalation, skin contact, or ingestion.[2]

Table 1: GHS Hazard Summary for 1-(Chloromethyl)-4-iodobenzene

Hazard ClassificationGHS Hazard CodePictogramSignal WordDescription
Acute Toxicity, OralH302

Danger Harmful if swallowed.[2]
Acute Toxicity, DermalH312

Danger Harmful in contact with skin.[2]
Skin Corrosion/IrritationH314

Danger Causes severe skin burns and eye damage.[2]
Acute Toxicity, InhalationH332

Danger Harmful if inhaled.[2]
STOT, Single ExposureH335

Danger May cause respiratory irritation.[2]

The causality behind these classifications is clear: the chloromethyl group makes the molecule a potent alkylating agent, capable of reacting with biological macromolecules, which contributes to its corrosive and toxic effects. Furthermore, as a halogenated organic compound, its disposal is subject to stringent environmental regulations due to the potential for persistence and the formation of hazardous byproducts during improper treatment.[3]

Regulatory Framework: Navigating EPA and OSHA Standards

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] Under RCRA, a chemical waste is considered hazardous if it is either specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[4]

  • Listed Wastes : 1-(Chloromethyl)-4-iodobenzene is not typically found on the P or U lists as a discarded commercial chemical product.[4] However, waste streams from its synthesis could potentially fall under F- or K-list codes depending on the specific industrial processes used.[5][6]

  • Characteristic Wastes : For a research setting, waste characterization is paramount.

    • Corrosivity (D002) : The GHS classification H314 (Causes severe skin burns and eye damage) strongly indicates that this substance should be handled as a corrosive material.[2]

    • Toxicity (D004-D043) : As a halogenated organic compound, the waste must be evaluated for toxicity.[3] If it were to leach specific toxic constituents above regulatory thresholds when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), it would be classified as toxic hazardous waste.[4][7]

Given its properties, all waste containing 1-(Chloromethyl)-4-iodobenzene must be managed as hazardous waste . Consult your institution's Environmental Health & Safety (EHS) department for specific waste code determination.

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates strict protocols for handling hazardous chemicals in laboratories to ensure worker safety.[8] This includes the use of appropriate engineering controls and personal protective equipment.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a systematic approach to safely collect and manage 1-(Chloromethyl)-4-iodobenzene waste from the point of generation to its final removal by a licensed contractor.

Step 1: Engineering Controls and Personal Protective Equipment (PPE)

Causality: The primary routes of exposure are inhalation, skin, and eye contact. Therefore, a multi-layered defense is essential.

  • Engineering Control : All handling and preparation of 1-(Chloromethyl)-4-iodobenzene waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield. The H314 classification indicates a risk of severe eye damage, making goggles alone insufficient.[9]

  • Skin Protection : Wear a flame-resistant lab coat and appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but consult the manufacturer's compatibility chart for extended handling. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10][11]

  • Hygiene : Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the chemical and before leaving the lab.[11]

Step 2: Waste Segregation

Causality: Halogenated organic compounds require specialized disposal methods, typically high-temperature incineration with acid gas scrubbers.[3] Mixing them with non-halogenated waste streams significantly increases disposal costs and complexity.

  • Designated Waste Stream : Establish a dedicated waste container specifically for "Halogenated Organic Solids."

  • Prohibited Items : Never mix this waste with non-halogenated solvents, aqueous waste, or reactive chemicals.

Step 3: Containerization

Causality: Proper containment is crucial to prevent leaks, spills, and exposure during storage and transport.

  • Container Type : Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) pail, with a secure, screw-top lid.[12]

  • Condition : The container must be clean, dry, and in good condition.

  • Headspace : Leave at least 10% headspace in the container to allow for expansion.

Step 4: Labeling

Causality: Accurate labeling is a legal requirement and is critical for communicating hazards to all personnel and waste handlers.

  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: 1-(Chloromethyl)-4-iodobenzene . Do not use abbreviations.

    • Hazard characteristics: "Toxic" and "Corrosive" .

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

Step 5: On-site Storage and Accumulation

Causality: Safe storage minimizes the risk of accidents and ensures compliance with accumulation time limits set by the EPA.

  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Secondary Containment : Place the container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

  • Incompatibles : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[12]

Step 6: Final Disposal

Causality: Hazardous waste must be treated and disposed of by licensed professionals using methods that neutralize its hazards and protect the environment.

  • Contact EHS : Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for a pickup.

  • Do Not Drain Dispose : Never dispose of 1-(Chloromethyl)-4-iodobenzene down the drain. This is illegal and environmentally harmful.[10]

  • Treatment Method : The anticipated disposal method is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).[3]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(Chloromethyl)-4-iodobenzene.

G Disposal Workflow for 1-(Chloromethyl)-4-iodobenzene start Waste Generation (in Fume Hood) ppe Step 1: Don Correct PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Halogenated Solids Only) ppe->segregate container Step 3 & 4: Use Labeled 'Hazardous Waste' Container segregate->container storage Step 5: Store in Secondary Containment in SAA container->storage check_full Is Container Full? storage->check_full add_more Continue Adding Waste check_full->add_more No request_pickup Step 6: Contact EHS for Waste Pickup check_full->request_pickup Yes add_more->storage ehs_disposal EHS Transports to Licensed Disposal Facility (TSDF) request_pickup->ehs_disposal end Final Disposal (e.g., Incineration) ehs_disposal->end

Caption: Logical workflow for the safe handling and disposal of 1-(Chloromethyl)-4-iodobenzene waste.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is vital.

  • Evacuate & Alert : Immediately alert others in the area and evacuate if necessary.

  • Isolate : Secure the area to prevent entry.

  • Report : Notify your supervisor and institutional EHS department immediately.

  • Cleanup :

    • Only personnel who are trained and wearing appropriate PPE should perform cleanup.

    • For small powder spills, gently cover with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[13]

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting the decontamination materials as hazardous waste.

    • Label the spill cleanup waste container with "HAZARDOUS WASTE" and a description of the contents.

Conclusion

The proper disposal of 1-(Chloromethyl)-4-iodobenzene is not merely a procedural task but a critical component of a robust safety culture. By understanding the specific hazards of this compound, adhering to the regulatory framework established by the EPA and OSHA, and meticulously following a detailed disposal protocol, we can ensure that its use in scientific advancement does not come at the cost of safety or environmental integrity. Always prioritize safety, and when in doubt, consult your institution's Environmental Health & Safety professionals.

References

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Iodosobenzene, 95%. Retrieved from [Link]

  • American Elements. (n.d.). 1-(chloromethyl)-4-iodobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817211, 1-(Chloromethyl)-4-iodobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12510, 1-Chloro-4-iodobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • C&EN. (2023). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

  • National Institutes of Health. (1979). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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